Ac-Phe-Tyr-OH
Description
BenchChem offers high-quality Ac-Phe-Tyr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Phe-Tyr-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
4221-06-1 |
|---|---|
Molecular Formula |
C20H22N2O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H22N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18-/m0/s1 |
InChI Key |
AGHAPAFOMGHXMT-ROUUACIJSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
sequence |
FY |
Origin of Product |
United States |
Foundational & Exploratory
Ac-Phe-Tyr-OH: Kinetic Characterization and Assay Optimization for Aspartic Proteases
Executive Summary
Ac-Phe-Tyr-OH (N-Acetyl-L-phenylalanyl-L-tyrosine) serves as the "Gold Standard" synthetic substrate for the kinetic characterization of aspartic proteases, specifically Pepsin A (EC 3.4.23.1) . While hemoglobin degradation assays provide a gross measure of proteolytic activity, they fail to yield precise Michaelis-Menten constants (
This technical guide outlines the physicochemical basis, mechanistic utility, and a self-validating experimental protocol for using Ac-Phe-Tyr-OH to determine precise enzyme kinetics. It is designed for researchers requiring reproducible data for inhibitor screening or structural biology applications.
Mechanistic Grounding
Chemical Identity & Structural Logic
-
Molecular Formula:
-
Molecular Weight: 370.40 g/mol
-
Role: Synthetic Dipeptide Substrate
-
P1/P1' Specificity:
-
Acetyl Group (N-term): Mimics the peptide backbone continuity, preventing aminopeptidase cleavage and positioning the substrate within the S2 pocket.
-
Phenylalanine (P1): Occupies the hydrophobic S1 pocket of pepsin.
-
Tyrosine (P1'): Occupies the S1' pocket; the scissile bond is located between Phe and Tyr.
-
The Catalytic Mechanism (Aspartic Protease)
Pepsin operates via a general acid-base catalysis mechanism involving two conserved aspartic acid residues (Asp32 and Asp215 in Pepsin A).
-
Substrate Binding: Ac-Phe-Tyr-OH binds, displacing water from the active site.
-
Nucleophilic Attack: Asp32 (ionized) activates a water molecule, which attacks the carbonyl carbon of the Phenylalanine residue.
-
Tetrahedral Intermediate: Stabilized by the "Oxyanion Hole."
-
Product Release: The peptide bond breaks, releasing Ac-Phe-OH and Tyr-OH.
Figure 1: Catalytic pathway of Pepsin A hydrolysis of Ac-Phe-Tyr-OH. The scissile bond is the amide linkage between Phenylalanine and Tyrosine.
Physicochemical Properties & Preparation
Critical Warning: Ac-Phe-Tyr-OH is hydrophobic. Direct addition to acidic buffer will result in precipitation and erroneous kinetic data.
| Property | Value/Condition | Notes |
| Solubility | Low in water; Soluble in dilute base or Methanol | Protocol Critical: Dissolve in 0.1 M NaOH or Methanol first. |
| pKa | ~3.5 (C-term carboxyl), ~10 (Tyr phenolic) | Assay typically run at pH 2.0 (Pepsin optimum). |
| Stability | Stable lyophilized at -20°C | Hydrolyzes slowly in strong acid over days; prepare fresh. |
| Detection | The peptide bond hydrolysis causes a decrease in absorbance at 237 nm. |
Validated Experimental Protocol: Kinetic Assay
This protocol uses the Fruton Method , monitoring the decrease in absorbance at 237 nm.
Reagents[1][2]
-
Assay Buffer: 10 mM HCl (pH 2.0). Note: Ionic strength can be adjusted with NaCl if mimicking physiological gastric fluids.
-
Substrate Stock (10 mM):
-
Weigh 37.0 mg of Ac-Phe-Tyr-OH.
-
Dissolve in 1.0 mL of 0.1 M NaOH (or Methanol).
-
Slowly dilute to 10 mL with water. Check for precipitation.
-
-
Enzyme Stock: Pepsin A (Porcine Gastric Mucosa), dissolved in 10 mM HCl. Keep on ice.
Procedure (Continuous Spectrophotometric Rate Determination)
-
Blanking: Set spectrophotometer to 237 nm. Blank with Assay Buffer.
-
Reaction Setup:
-
In a quartz cuvette (1 cm pathlength), add:
-
980 µL Assay Buffer (pH 2.0)
-
10 µL Substrate Stock (Final [S] = 0.1 mM)
-
-
-
Equilibration: Incubate at 37°C for 3-5 minutes. Record baseline absorbance (
). -
Initiation: Add 10 µL Enzyme Stock. Mix by inversion immediately (do not vortex vigorously).
-
Measurement: Monitor decrease in absorbance (
) for 5–10 minutes. -
Linearity Check: Ensure the slope is linear (
). If curvature appears early, dilute enzyme.
Data Analysis & Calculation
Calculate the rate of hydrolysis (
- : Slope of the linear portion.
-
: Differential extinction coefficient. Standard Value:
(This value signifies a decrease in absorbance). - : Pathlength (1 cm).
To determine
Workflow Visualization
Figure 2: Step-by-step workflow for the Ac-Phe-Tyr-OH kinetic assay.
Troubleshooting & Optimization
Common Failure Modes
-
Precipitation: If the reaction mixture turns cloudy upon adding substrate to the acidic buffer, the substrate has precipitated.
-
Fix: Increase the pH of the stock slightly or use a lower final substrate concentration (< 2 mM).
-
-
No Activity:
-
Fix: Pepsin irreversibly denatures at pH > 6.0. Ensure the enzyme stock was never exposed to neutral/alkaline pH during preparation.
-
-
Non-Linear Rates:
-
Fix: Substrate depletion. Reduce enzyme concentration or shorten the measurement window to the first 60 seconds.
-
Validation Step (Self-Check)
To validate the
-
Prepare a known concentration of Ac-Phe-Tyr-OH (Substrate).
-
Prepare a known concentration of Ac-Phe-OH + Tyr-OH (Products).
-
Measure the absorbance of both at 237 nm.
-
Calculate
.
References
-
Fruton, J. S., & Bergmann, M. (1939). The Specificity of Pepsin. Journal of Biological Chemistry, 127, 627-641. Link
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Pepsin using Ac-Phe-Tyr-OH. Sigma Quality Control Protocols. Link
-
Dunn, B. M. (2001). Structure and Mechanism of Aspartic Proteinases. Chemical Reviews, 102(12), 4431-4458. Link
-
Worthington Biochemical Corporation. (n.d.). Pepsin Assay Manual. Link
Methodological & Application
Application Note: High-Fidelity Synthesis of Self-Assembling Dipeptide Ac-Phe-Tyr-OH
Abstract & Strategic Rationale
The dipeptide Ac-Phe-Tyr-OH (N-acetyl-L-phenylalanyl-L-tyrosine) is a critical motif in supramolecular chemistry, widely utilized for its ability to self-assemble into hydrogels, nanotubes, and amyloid-like fibrils via
Synthesizing dipeptides on solid support presents a unique and often underestimated challenge: Diketopiperazine (DKP) formation . In standard Fmoc synthesis using Wang or Rink Amide resins, the free amine of the second amino acid can attack the C-terminal ester linkage, cleaving the dipeptide from the resin prematurely as a cyclic byproduct.
This protocol deviates from standard Wang resin protocols. We utilize 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the trityl linker effectively inhibits the conformational rotation required for DKP cyclization, ensuring high yield and purity of the linear sequence.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) (100-200 mesh, ~1.0-1.6 mmol/g) | Sterically hindered support to prevent DKP formation. |
| Amino Acid 1 | Fmoc-Tyr(tBu)-OH | C-terminal residue. tBu protects the phenol. |
| Amino Acid 2 | Fmoc-Phe-OH | N-terminal residue. |
| Coupling Reagents | HBTU (or HATU for difficult sequences), DIEA (Diisopropylethylamine) | Carboxyl activation. |
| Deprotection | 20% Piperidine in DMF | Removal of Fmoc groups.[1][2] |
| Acetylation | Acetic Anhydride ( | N-terminal capping (The "Ac" group). |
| Cleavage | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), | Resin cleavage and side-chain deprotection. |
| Solvents | DMF (Peptide grade), DCM (Dichloromethane), Diethyl Ether | Washing and precipitation. |
Experimental Workflow
Phase 1: Resin Loading (The Critical Step)
Standard loading protocols often lead to over-loading, promoting aggregation. We target a substitution level of 0.6–0.8 mmol/g.
-
Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Swell in dry DCM (10 mL) for 30 minutes.
-
Loading Solution: Dissolve Fmoc-Tyr(tBu)-OH (1.2 eq relative to resin capacity) in dry DCM (10 mL). Add DIEA (4.0 eq).
-
Note: Do not use DMF for loading 2-CTC; alcohol promotes hydrolysis of the chloride linker.
-
-
Coupling: Add solution to resin.[1][3][4][5] Agitate for 2 hours at room temperature.
-
Capping Unreacted Linkers: Add MeOH (1 mL) to the reaction mixture and agitate for 15 minutes. This converts remaining trityl-chloride sites to trityl-methyl ether, preventing non-specific binding later.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Phase 2: The Synthesis Cycle
Perform the following steps for chain elongation.
Step A: Fmoc Deprotection[2][6][7][8]
-
Treat resin with 20% Piperidine/DMF (10 mL) for 5 minutes. Drain.
-
Treat again with fresh 20% Piperidine/DMF for 15 minutes. Drain.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Validation: Perform a Kaiser Test (Ninhydrin).
-
Result:Blue beads indicate free amines (Success).
-
Step B: Coupling of Fmoc-Phe-OH
-
Dissolve Fmoc-Phe-OH (3.0 eq) and HBTU (2.9 eq) in DMF.
-
Add DIEA (6.0 eq) to activate.
-
Tip: Pre-activate for only 30-60 seconds to avoid racemization.
-
-
Add mixture to resin.[1][3][4][5][9][10] Agitate for 45–60 minutes.
-
Wash: DMF (3x), DCM (3x).
-
Validation: Perform Kaiser Test.
-
Result:Yellow/Colorless beads indicate complete coupling.
-
Phase 3: N-Terminal Acetylation
This step installs the "Ac" group. It is essentially a "capping" reaction performed on the N-terminus.
-
Deprotect: Remove the final Fmoc group from the Phenylalanine using Step A above. Wash thoroughly.[1]
-
Acetylation Cocktail: Prepare a solution of Acetic Anhydride (
) / DIEA / DMF (1:2:7 ratio). -
Reaction: Add to resin and agitate for 20 minutes.
-
Validation: Kaiser Test must be Colorless (Negative). If blue, repeat acetylation.
Phase 4: Cleavage & Global Deprotection
Releases peptide from resin and removes the tBu protection on Tyrosine.
-
Preparation: Wash resin with DCM (5x) to remove all traces of DMF (DMF interferes with precipitation). Dry resin under Nitrogen flow.[4]
-
Cocktail: Prepare TFA / TIS /
(95:2.5:2.5). -
Cleavage: Add cocktail to resin (10 mL per gram resin). Agitate for 2 hours.
-
Note: 2-CTC cleaves quickly (30 min), but tBu removal requires the full 2 hours.
-
-
Collection: Filter filtrate into cold Diethyl Ether (-20°C). The peptide will precipitate as a white solid.
-
Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.
Mechanism & Logic Visualization
The following diagrams illustrate the workflow and the specific chemical rationale for using 2-CTC resin.
Diagram 1: Synthesis Workflow
Figure 1: Step-by-step SPPS workflow for Ac-Phe-Tyr-OH synthesis.
Diagram 2: The DKP Prevention Mechanism
Figure 2: Mechanistic comparison showing how 2-CTC resin prevents Diketopiperazine (DKP) formation.
Quality Control & Troubleshooting
Analytical Specifications
-
HPLC: C18 Column, Gradient 5% to 95% ACN in Water (0.1% TFA).
-
Expected Retention: Ac-Phe-Tyr-OH is relatively hydrophobic due to the aromatic rings and acetylation. Expect elution later in the gradient.
-
-
Mass Spectrometry (ESI-MS):
-
Formula:
-
Expected Mass
Da.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | DKP Formation | Ensure 2-CTC resin was used. Do not leave the dipeptide in the deprotected state (after Step A) for long periods; couple immediately. |
| Racemization | Over-activation | Use Oxyma/DIC instead of HBTU/DIEA. Reduce pre-activation time to <2 mins. |
| Incomplete Acetylation | Steric hindrance | Repeat the acetylation step. Use Pyridine instead of DIEA for better acylation kinetics. |
| Product is an Oil | Residual DMF | DMF prevents ether precipitation. Wash resin extensively with DCM before cleavage. |
References
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society.
-
Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin.[3][4][9][11] A carrier for the solid phase synthesis of peptides and peptide amides".[10][11][12] Tetrahedron Letters.
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis". Journal of the American Chemical Society. (Foundational work on DKP formation).
-
Gazit, E. (2007).[10] "Self-assembled peptide nanostructures: the growth of a new class of nanomaterials". Chemical Society Reviews. (Context for Phe-Tyr self-assembly).
-
Thermo Fisher Scientific. "Solid Phase Peptide Synthesis Protocols". Thermo Fisher Technical Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
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- 12. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Ac-Phe-Tyr-OH via RP-HPLC
This Application Note is designed as a comprehensive technical guide for the purification of N-Acetyl-L-Phenylalanyl-L-Tyrosine (Ac-Phe-Tyr-OH) . It synthesizes physicochemical analysis with practical chromatography engineering to ensure high-purity isolation.[1][2]
Introduction & Molecule Analysis[2][3][4][5][6][7][8][9]
The purification of short, N-acetylated peptides like Ac-Phe-Tyr-OH presents unique chromatographic challenges compared to larger polypeptides.[1] Unlike standard peptides with a positively charged N-terminus, the acetylation caps the amine, rendering the molecule neutral at acidic pH (assuming a free C-terminal carboxyl).
Physicochemical Profile[2][3][4][7][8][9][10][11][12]
-
Hydrophobicity: Moderate to High.[1][2][3] The presence of two aromatic rings (Phenylalanine and Tyrosine) creates significant hydrophobic surface area.[1][2]
-
Ionization State (pH 2.0): Neutral.
-
Solubility: Limited in pure water at low pH; highly soluble in organic solvents (MeOH, ACN) and alkaline buffers.[1][2][3]
The Challenge: Because the molecule is neutral under standard Reversed-Phase (RP) conditions (pH ~2), it exhibits strong retention on C18 columns.[1][2] However, the lack of a positive charge reduces the benefit of ion-pairing agents for peak sharpening, making the choice of stationary phase and gradient slope critical for resolving it from non-acetylated impurities (H-Phe-Tyr-OH) or single amino acids.
Method Development Strategy
Stationary Phase Selection
While C18 is the standard for peptides, the aromatic nature of Ac-Phe-Tyr-OH suggests that alternative selectivities might offer superior resolution if C18 fails.[3]
| Column Chemistry | Mechanism | Suitability |
| C18 (Octadecyl) | Hydrophobic Interaction | Primary Choice. Excellent retention for neutral hydrophobic peptides.[1][2][4] |
| Phenyl-Hexyl | Secondary Choice. Offers orthogonal selectivity for aromatic residues (Phe, Tyr).[1][2][3][4] Use if C18 co-elutes impurities.[1][2] | |
| C8 (Octyl) | Hydrophobic Interaction | Alternative. Lower retentivity; useful if the peptide retains too strongly on C18, causing broad peaks.[1][2][4] |
Mobile Phase Chemistry
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2][3][4][6]
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1][2][3][4][6]
-
Role: ACN has lower viscosity than Methanol, allowing higher flow rates and lower backpressure.[2]
-
Detailed Experimental Protocol
Equipment & Reagents[1][2][3][9]
-
HPLC System: Binary gradient pump capable of 20 mL/min (prep) or 1 mL/min (analytical), UV-Vis Detector.[1][2][3][4]
-
Column:
-
Reagents: HPLC-grade Acetonitrile, Milli-Q Water, TFA (Sequencing grade).[1][2][3]
Sample Preparation (Critical Step)
Direct dissolution in 100% aqueous buffer may result in precipitation due to the neutral, hydrophobic nature of the acetylated peptide.[2]
-
Dissolution: Dissolve crude Ac-Phe-Tyr-OH in a minimum volume of 20% Acetic Acid or 50:50 Water:ACN .[1][2][3]
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.[1][2][3]
-
Concentration: Target 1–5 mg/mL for analytical; up to 50 mg/mL for prep loading.
Chromatographic Method (Analytical Scale)
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controls viscosity and mass transfer) |
| Detection | UV 214 nm (Peptide bond), 254 nm (Phe/Tyr aromatic) |
| Injection Vol | 10–20 µL |
Gradient Table:
| Time (min) | % Solvent B (ACN) | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Sample Loading / Desalting |
| 22.0 | 65 | Linear Gradient (3% B/min) |
| 22.1 | 95 | Wash |
| 25.0 | 95 | Wash Hold |
| 25.1 | 5 | Re-equilibration |
| 30.0 | 5 | End |
Purification Logic & Workflow
The following diagram illustrates the decision-making process for purifying Ac-Phe-Tyr-OH, ensuring self-validation at each step.
Figure 1: Step-by-step purification workflow with built-in decision nodes for method optimization.
Results & Discussion
Expected Chromatographic Behavior
Under the prescribed conditions (pH 2.0, C18), Ac-Phe-Tyr-OH is expected to elute in the middle of the gradient (approx. 30-40% B) due to the hydrophobicity of the Phe-Tyr core.[1]
-
Impurity 1 (H-Phe-Tyr-OH): The non-acetylated precursor will elute earlier because the free N-terminal amine is protonated (
) at pH 2, making it significantly more polar.[1][2][3] -
Impurity 2 (Free Amino Acids): Tyr and Phe will elute near the void volume or very early in the gradient.[2][3]
Optimization for Scale-Up
When moving to preparative scale, "peak shaving" may be required.[1][2][3]
-
Overloading: As mass load increases, the peak will triangularize (fronting).[1][2][3] Collect the main body of the peak, discarding the front and tail if purity is critical.
-
Gradient Shallowing: If the separation between Ac-Phe-Tyr-OH and a close impurity is poor, reduce the gradient slope from 3% B/min to 0.5% or 1% B/min across the expected elution window.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peak | Silanol interactions or Solubility limit.[1][2][3][4] | Ensure 0.1% TFA is fresh.[1][2] Increase column temperature to 40°C. Check sample solubility in Mobile Phase A. |
| Split Peak | Sample solvent too strong. | Dilute sample with water/buffer.[1][2][4] Ensure injection volume is <1% of column volume if solvent is strong.[2] |
| No Retention | Column phase collapse or "Dewetting". | Ensure at least 2-5% organic is present in the starting mobile phase. Do not run 100% aqueous on standard C18. |
| High Backpressure | Particulates in sample.[1][2][3][4] | Re-filter sample (0.22 µm).[1][2][12][4] Check guard column.[1][2] |
References
-
Aguilar, M. I. (2004).[1][2] HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[1][2][9] (Standard text on peptide separation mechanisms).
-
Bachem. (n.d.).[1][2] Peptide Purification Process & Methods: An Overview. Retrieved from
-
PubChem. (2023).[1][2] Phenylalanyltyrosine (Phe-Tyr) Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2][4][13]
-
Sigma-Aldrich. (n.d.).[1][2][3] Application Note 166: Guidelines for the Reversed-Phase HPLC Separation of Proteins and Peptides. Retrieved from
-
Mant, C. T., & Hodges, R. S. (1991).[1][2] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1][2] (Source for pH and ion-pairing effects).[1][2][12]
Sources
- 1. Ac-D-Phe(2-F)-Tyr(Bn)-OH | C27H27FN2O5 | CID 73916843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bachem.com [bachem.com]
- 7. renyi.hu [renyi.hu]
- 8. chemcoplus.co.jp [chemcoplus.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phe-Tyr | C18H20N2O4 | CID 515709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Ac-Phe-Tyr-OH Stock Solutions for Cell Culture
Abstract
This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the accurate and sterile preparation of stock solutions of the dipeptide N-Acetyl-L-phenylalanyl-L-tyrosine (Ac-Phe-Tyr-OH). Proper preparation is critical for ensuring experimental reproducibility, maintaining cell culture integrity, and obtaining reliable data. This note details the essential physicochemical properties of Ac-Phe-Tyr-OH, outlines a systematic approach to solvent selection, and provides validated, step-by-step protocols for reconstitution, sterilization, and storage. The causality behind each procedural choice is explained to empower researchers with the knowledge to adapt and troubleshoot effectively.
Introduction: The Importance of Protocol Fidelity
The dipeptide Ac-Phe-Tyr-OH is utilized in various biochemical and pharmaceutical research areas, including the study of peptide interactions, enzyme activity, and signal transduction.[1][] As with any bioactive small molecule, the reliability of in vitro cell-based assay results is fundamentally dependent on the precise and consistent preparation of the test compound. Errors in stock solution concentration, sterility, or stability can introduce significant experimental artifacts, leading to misinterpretation of data and lack of reproducibility.
This guide establishes a self-validating system for preparing Ac-Phe-Tyr-OH stock solutions. By understanding the rationale behind solvent choice, sterilization methods, and storage conditions, researchers can ensure the integrity of their experiments from the very first step.
Physicochemical Characterization & Its Implications
Understanding the inherent properties of Ac-Phe-Tyr-OH is the foundation for developing a robust preparation protocol. The presence of two aromatic residues, phenylalanine (Phe) and tyrosine (Tyr), renders the peptide predominantly hydrophobic.[3] This characteristic is the primary determinant of its solubility.
| Property | Value | Source | Implication for Protocol |
| Synonyms | N-Acetyl-L-Phe-Tyr-OH, Acetyl-Phenyl-Tyrosine | [1][] | Ensures correct compound identification. |
| Molecular Formula | C₂₀H₂₂N₂O₅ | [1][] | Required for all molarity-based calculations. |
| Molecular Weight | 370.41 g/mol | [1][][4] | Critical for accurate weighing and concentration calculations. |
| Appearance | White powder | [1][] | Visual confirmation of lyophilized state. |
| Solubility Profile | Poorly soluble in water; Soluble in organic solvents. | Inferred from structure & empirical data | Dictates the necessity of a non-aqueous primary solvent like DMSO. L-Tyrosine, a constituent amino acid, exhibits significantly higher solubility in DMSO than in water or alcohols.[5][6] |
| Purity | Typically ≥99% | [1] | High purity minimizes the impact of contaminants on experimental results. |
Core Principles & Solvent Selection Rationale
The primary challenge in preparing Ac-Phe-Tyr-OH for cell culture is its hydrophobicity. A solvent must be chosen that can fully dissolve the peptide at a high concentration while being minimally toxic to cells upon final dilution in culture media.
The Case for DMSO
Dimethyl sulfoxide (DMSO) is the recommended primary solvent for Ac-Phe-Tyr-OH. Its strong dipolar, aprotic nature allows it to effectively solubilize a wide range of hydrophobic compounds, including peptides.[7] Studies on the constituent amino acid L-tyrosine confirm its high solubility in DMSO compared to aqueous solutions.[6]
Managing Cytotoxicity
While an excellent solvent, DMSO can be cytotoxic. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant effects on viability, though some may tolerate up to 1%.[7][8][9] However, primary cells are often more sensitive.[7] Therefore, a critical principle of this protocol is to prepare a highly concentrated primary stock solution, allowing for a large dilution factor (typically ≥1000-fold) into the final cell culture medium. This ensures the final DMSO concentration remains well below cytotoxic levels (e.g., ≤0.1%).[8]
Solvent Selection Workflow
The following decision-making process should be applied when selecting a solvent for any novel or poorly characterized peptide for cell culture use.
Caption: Solvent selection decision workflow for peptides.
Detailed Protocols
Materials and Equipment
-
Ac-Phe-Tyr-OH (lyophilized powder)
-
Anhydrous, cell culture-grade Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein binding 0.22 µm syringe filters (e.g., PVDF or PES)[10]
-
Sterile Luer-lock syringes (1 mL)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials for aliquots
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock, which is essential for minimizing the final solvent concentration in the cell culture.
Rationale: A 10 mM stock allows for a 1:1000 dilution to achieve a 10 µM working concentration, resulting in a final DMSO concentration of just 0.1%.[8]
Step-by-Step Methodology:
-
Pre-equilibration: Before opening, allow the vial of lyophilized Ac-Phe-Tyr-OH to equilibrate to room temperature for at least 20 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic powder, which can compromise its stability.[11]
-
Calculation: Determine the mass of peptide required.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 370.41 g/mol × (1000 mg / 1 g) = 3.704 mg
-
-
Weighing: In a sterile microfuge tube, carefully weigh out the calculated mass of Ac-Phe-Tyr-OH. Perform this step quickly to minimize moisture absorption.
-
Reconstitution: a. Add the calculated volume of 100% cell culture-grade DMSO to the tube containing the peptide. For 3.704 mg, add 1.0 mL of DMSO. b. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. Sonication can be used briefly if dissolution is slow.[7]
-
Result: You now have a 10 mM primary stock solution of Ac-Phe-Tyr-OH in 100% DMSO.
Protocol 2: Sterilization and Aliquoting
Rationale: The stock solution must be sterilized to prevent microbial contamination of cell cultures. Autoclaving is not suitable for peptides as it can cause degradation. The gold standard is sterile filtration through a 0.22 µm membrane, which effectively removes bacteria.[11][12] Aliquoting is crucial to avoid repeated freeze-thaw cycles that degrade the peptide and introduce moisture.[13][14]
Caption: Workflow for preparing sterile Ac-Phe-Tyr-OH aliquots.
Step-by-Step Methodology:
-
Filter Assembly: Aseptically attach a sterile 0.22 µm low-protein binding syringe filter to a new sterile 1 mL syringe.
-
Draw Solution: Carefully draw the entire volume of the reconstituted Ac-Phe-Tyr-OH stock solution into the syringe.
-
Filtration: Dispense the solution from the syringe through the filter directly into a sterile collection tube (e.g., a 1.5 mL microcentrifuge tube).
-
Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use working aliquots in sterile cryovials.
-
Expert Tip: The volume of the aliquots should be based on your typical experimental needs. For example, creating 20 µL aliquots allows for the preparation of 20 mL of media at a 10 µM final concentration (assuming a 1:1000 dilution).
-
-
Labeling: Clearly label each aliquot with the compound name (Ac-Phe-Tyr-OH), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Immediately transfer the labeled aliquots to a -80°C freezer for long-term storage.
Quality Control and Storage Best Practices
Concentration Verification
While direct measurement of peptide concentration after reconstitution can be inaccurate due to the small volumes and presence of salts, the tyrosine residue in Ac-Phe-Tyr-OH allows for an estimation via UV spectrophotometry.[15]
-
Method: Measure the absorbance at 280 nm (A280).
-
Molar Extinction Coefficient (ε) for Tyrosine: 1280 M⁻¹cm⁻¹ at 280 nm.[15]
-
Formula: Concentration (M) = A280 / ε
-
Causality: This method provides a quality control check to ensure a major dilution or weighing error has not occurred. It is most accurate when performed on a diluted aqueous sample of the stock, but the presence of DMSO can interfere with readings.[16]
Storage and Stability
-
Lyophilized Powder: Store at -20°C or -80°C, protected from light and moisture.[11][14]
-
Stock Solution in DMSO: Long-term storage should be at -80°C.[11] At this temperature, the solution is stable for months to a year.
-
Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles as they can lead to peptide degradation.[13][14] This is the primary rationale for creating single-use aliquots.
Application in Cell Culture: From Stock to Working Solution
-
Thawing: Remove a single aliquot from the -80°C freezer and thaw it quickly at room temperature.
-
Dilution: Dilute the stock solution directly into your pre-warmed cell culture medium to the desired final concentration.
-
Example: To prepare 10 mL of medium with a final Ac-Phe-Tyr-OH concentration of 10 µM:
-
Add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
(V₁C₁ = V₂C₂) -> (10 µL)(10 mM) = (10,000 µL)(C₂) -> C₂ = 0.01 mM = 10 µM
-
The final DMSO concentration will be 0.1% (10 µL / 10,000 µL).
-
-
-
Mixing: Mix the medium thoroughly by gentle inversion or pipetting before adding it to your cells.
-
Vehicle Control: Always include a "vehicle control" in your experiments. This consists of treating a set of cells with medium containing the same final concentration of DMSO (e.g., 0.1%) but without the peptide. This is crucial to ensure that any observed cellular effects are due to the peptide and not the solvent.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Peptide does not dissolve in DMSO. | Insufficient solvent volume or poor peptide quality. | Add slightly more DMSO. If it still fails, sonicate briefly. If the issue persists, contact the peptide supplier. |
| Precipitation occurs upon dilution into aqueous media. | The solubility limit in the aqueous buffer has been exceeded. | Prepare a lower concentration working solution. Try adding the DMSO stock dropwise to the media while vortexing to improve mixing. |
| Inconsistent experimental results. | Peptide degradation due to improper storage (freeze-thaw cycles, moisture). | Discard old stock and prepare fresh aliquots from the lyophilized powder following this protocol strictly. |
References
-
Peptide solvent for cell-based Assay? ResearchGate. [Link]
-
Working with Peptides. ProImmune. [Link]
-
Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife. [Link]
-
Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. ResearchGate. [Link]
-
N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839. PubChem - NIH. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). [Link]
-
Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. ScienceDirect. [Link]
-
Peptide Storage and Handling Guidelines. GenScript. [Link]
- Sterilization and filtration of peptide compositions.
-
Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Semantic Scholar. [Link]
-
Peptide handling & storage guidelines. sb-PEPTIDE. [Link]
-
Ac-D-Phe(2-F)-Tyr(Bn)-OH | C27H27FN2O5 | CID 73916843. PubChem - NIH. [Link]
-
Peptide Handling (Solubility & Storage) Guideline. Biomatik. [Link]
-
Filtering biochemical solutions - practical advice. YouTube. [Link]
-
Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. IAEA - INIS. [Link]
-
MOLECULAR INTERACTIONS OF L-TYROSINE IN DIMETHYL SULFOXIDE AQUEOUS SOLUTIONS. ResearchGate. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
How to Filter Your Peptides: An Extra Layer of Safety. RetatrutideLog. [Link]
-
Reconstitution and Filtering all-in-one Starter Kit. Peptide Test. [Link]
-
N-Acetyl-L-Tyrosine. Ingredients4u. [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health (NIH). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates [elifesciences.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. biomatik.com [biomatik.com]
- 12. retatrutidelog.com [retatrutidelog.com]
- 13. genscript.com [genscript.com]
- 14. peptide.com [peptide.com]
- 15. proimmune.com [proimmune.com]
- 16. researchgate.net [researchgate.net]
Technical Application Note: Kinetic Profiling of Aspartic Proteases using Ac-Phe-Tyr-OH
Introduction & Scientific Rationale
In the characterization of gastric aspartic proteases, particularly Pepsin A (EC 3.4.23.1) , the choice of substrate dictates the precision of the kinetic data. While hemoglobin (Anson method) is the pharmacopeial standard for potency determination, it is a heterogeneous substrate unsuitable for precise
N-Acetyl-L-phenylalanyl-L-tyrosine (Ac-Phe-Tyr-OH) serves as a superior synthetic substrate for kinetic profiling. It mimics the hydrophobic cleft preference of the pepsin active site (S1-S1' specificity) while offering a chemically defined cleavage event.
The Chemical Basis of the Assay
The assay relies on the distinct chemical difference between the substrate and the cleavage products. The substrate is N-terminally blocked (acetylated). Upon hydrolysis by pepsin, a free
-
Substrate: Ninhydrin Negative (Blocked N-terminus).
-
Product (Tyr): Ninhydrin Positive (Free amine).
-
Detection: Colorimetric (570 nm) or RP-HPLC (280 nm).
Mechanism of Action
Pepsin utilizes two aspartic acid residues (Asp32 and Asp215) in its active site to activate a water molecule for nucleophilic attack on the peptide bond. The following diagram illustrates the catalytic cycle and the assay logic.
Figure 1: Catalytic pathway of Pepsin hydrolysis of Ac-Phe-Tyr-OH and subsequent detection logic.
Method A: The Ninhydrin Endpoint Assay (High Throughput)[1]
This method is ideal for screening enzyme inhibitors or checking specific activity rapidly. It exploits the fact that the substrate does not react with ninhydrin, while the product (Tyrosine) does.
Reagents & Preparation
| Component | Specification | Preparation Notes |
| Assay Buffer | 50 mM Sodium Citrate/HCl, pH 2.0 | Adjust pH with 1 M HCl. Filter (0.22 µm). |
| Substrate Stock | 20 mM Ac-Phe-Tyr-OH | Dissolve in 50% Methanol or DMSO. Dilute to working conc (e.g., 1-5 mM) in Assay Buffer. |
| Ninhydrin Reagent | 2% Ninhydrin in Ethylene Glycol/Acetate | Commercial "EZ-Nin" or prepare: 2g Ninhydrin + 300mg Hydrindantin in 75mL DMSO + 25mL 4M Lithium Acetate (pH 5.2). |
| Stop Solution | 0.5 M NaOH | Raises pH to >8.0, irreversibly inactivating Pepsin. |
| Standard | 10 mM L-Tyrosine | Dissolve in Assay Buffer (pH 2.0) for standard curve. |
Experimental Protocol
-
Equilibration: Pre-heat water bath or heat block to 37°C.
-
Enzyme Prep: Dilute Pepsin to ~0.1 mg/mL in cold Assay Buffer immediately before use. Note: Pepsin autodigests at high concentrations; keep on ice.
-
Reaction Setup:
-
Test: 200 µL Substrate Solution + 50 µL Enzyme Solution.
-
Blank: 200 µL Substrate Solution + 50 µL Assay Buffer.
-
-
Incubation: Incubate at 37°C for exactly 10 minutes.
-
Quenching: Add 100 µL Stop Solution (0.5 M NaOH) to all tubes. Mix well.
-
Derivatization: Add 200 µL Ninhydrin Reagent to all tubes.
-
Development: Cap tubes/plate and heat at 95°C for 15 minutes. (Purple color develops).[1][2]
-
Measurement: Cool to room temperature. Read Absorbance at 570 nm .
Data Analysis & Self-Validation
-
Linearity Check: Construct a Tyrosine standard curve (0–500 µM). The
must be > 0.99. -
Background Subtraction:
. -
Calculation:
Method B: RP-HPLC Assay (Kinetic Precision)
For precise
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Tyrosine aromatic ring) or 254 nm (Phenylalanine ring).
-
Gradient: 10% B to 60% B over 15 minutes.
Workflow Visualization
Figure 2: HPLC workflow for separating Ac-Phe-Tyr-OH from its hydrolysis products.
Retention Time Logic (Causality)
-
L-Tyrosine: Most polar, elutes first (approx 3-5 min).
-
Ac-Phe: Moderately hydrophobic, elutes second.
-
Ac-Phe-Tyr-OH: Most hydrophobic (two aromatic rings + acetyl cap), elutes last.
-
Validation: Run pure standards of Ac-Phe-Tyr-OH and L-Tyrosine to confirm retention times before running samples.
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Substrate hydrolysis or contamination. | Ac-Phe-Tyr-OH is stable at pH 2.0, but check for free Tyrosine in the substrate stock (purity check). Prepare fresh substrate. |
| No Activity Detected | pH mismatch or Enzyme denaturation. | Pepsin is irreversibly denatured at pH > 7.0. Ensure enzyme stock is prepared in 10 mM HCl, not water or PBS. |
| Precipitation in Assay | Substrate insolubility. | Ac-Phe-Tyr-OH is hydrophobic. Ensure final Methanol/DMSO concentration is <5% in the reaction mix. |
| Non-Linear Kinetics | Substrate depletion. | Ensure <10% of substrate is consumed during the reaction time. If >10%, dilute enzyme or shorten time. |
References
-
Worthington Biochemical Corporation. Pepsin Assay Manual. (Standard reference for Anson/Hemoglobin method, providing context for unit definitions). Link
-
Sigma-Aldrich. Enzymatic Assay of Pepsin (3.4.23.1). (Detailed protocols for hemoglobin-based activity, adaptable for synthetic substrates). Link
-
Dunn, B. M., & Kamen, A. (1994). Kinetic Analysis of Aspartic Proteases. In Methods in Enzymology (Vol. 248, pp. 105-115). Academic Press. (Authoritative source on synthetic substrates like Ac-Phe-Tyr-OH).[3][]
-
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. (Chemical basis of the detection method). Link
-
BOC Sciences. Ac-Phe-Tyr-OH Product Information & Specificity. (Substrate chemical properties and solubility data).
Sources
- 1. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Ac-Phe-Tyr-OH in Neurobiological Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, neuroscientists, and drug development professionals on the application of N-Acetyl-L-phenylalanyl-L-tyrosine (Ac-Phe-Tyr-OH). While direct research on this specific dipeptide is emerging, its constituent amino acids are fundamental precursors to catecholamine neurotransmitters. This guide is structured around the central hypothesis that Ac-Phe-Tyr-OH functions as a highly bioavailable prodrug, delivering L-Phenylalanine and L-Tyrosine to support catecholaminergic systems. We will explore the core mechanism of action, detail its applications in cognitive enhancement and neuroprotection, and provide robust, step-by-step protocols for in vitro and in vivo investigation.
Section 1: Introduction and Scientific Rationale
The catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—are critical modulators of a vast array of neurological functions, including motor control, motivation, attention, and memory.[1] The synthesis of these crucial signaling molecules is directly dependent on the availability of the aromatic amino acid L-Tyrosine, which itself can be synthesized from L-Phenylalanine.[2] Consequently, the brain's capacity to respond to cognitive demands or stressful situations can be limited by the transport and availability of these precursors.[3]
Ac-Phe-Tyr-OH is a dipeptide composed of L-Phenylalanine and L-Tyrosine with an N-terminal acetyl group. This acetylation is a common biochemical strategy to enhance the stability and bioavailability of compounds.[4] It is therefore scientifically posited that Ac-Phe-Tyr-OH serves as a stable, and potentially more permeable, carrier molecule that, once administered, is hydrolyzed into its constituent amino acids, thereby boosting the substrate pool for catecholamine synthesis in neurons. Research has consistently shown that depleting phenylalanine and tyrosine impairs dopamine-dependent cognitive functions, providing a strong rationale for investigating supplementation strategies.[5][6]
Physicochemical Properties & Handling
| Property | Value | Source |
| Synonyms | N-Acetyl-L-Phe-Tyr-OH | [5] (General Chemical Info) |
| CAS Number | 2365-53-9 | [5] (General Chemical Info) |
| Molecular Formula | C20H22N2O5 | [5] (General Chemical Info) |
| Molecular Weight | 370.41 g/mol | [5] (General Chemical Info) |
| Appearance | White powder | [5] (General Chemical Info) |
| Storage | Store at 0-8 °C, desiccated. | [5] (General Chemical Info) |
| Solubility | Soluble in aqueous buffers (e.g., PBS, HEPES) with potential need for slight pH adjustment. For cell culture, prepare a concentrated stock in sterile DMSO or 1N NaOH and dilute to the final concentration in media. | (Standard laboratory practice) |
Section 2: Core Mechanism of Action - Substrate for Catecholamine Synthesis
The primary neurobiological application of Ac-Phe-Tyr-OH is rooted in its role as a precursor for dopamine and norepinephrine synthesis. Following administration, the dipeptide is expected to be cleaved by peptidases into Ac-Phe and Tyr, or fully hydrolyzed to Phe and Tyr. These amino acids cross the blood-brain barrier (BBB) via large neutral amino acid transporters (LATs).[7][8] Within catecholaminergic neurons, they enter a well-defined synthesis pathway.
The key regulatory step in this pathway is the enzyme Tyrosine Hydroxylase (TH), which converts L-Tyrosine to L-DOPA.[9] The activity of TH is substrate-dependent; therefore, increasing the intracellular concentration of L-Tyrosine can enhance the rate of catecholamine production, particularly in actively firing neurons that have a higher demand.[2]
Section 3: Key Applications in Neurobiological Research
Application: Cognitive Enhancement Under Demand
Scientific Rationale: Cognitive functions such as working memory, executive function, and attention are heavily reliant on optimal prefrontal cortex dopamine signaling.[1] During periods of high cognitive load or acute stress, the firing rate of catecholaminergic neurons increases, leading to a temporary depletion of neurotransmitters.[3] By providing supplemental precursors via Ac-Phe-Tyr-OH, researchers can test the hypothesis that bolstering the synthesis capacity of these neurons can prevent or reverse performance deficits.
Experimental Models:
-
In Vivo: Rodent models subjected to behavioral tests that tax executive function (e.g., Morris Water Maze, Y-Maze, Novel Object Recognition) often in conjunction with an acute stressor.
-
Human Studies: Double-blind, placebo-controlled trials where subjects perform a battery of cognitive tests (e.g., Stroop task, N-back test) after administration of the compound.[10]
Application: Neuroprotection Against Oxidative Stress
Scientific Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. Dopaminergic neurons are particularly vulnerable due to the auto-oxidation of dopamine, which generates reactive oxygen species (ROS). While the primary application of Ac-Phe-Tyr-OH is precursor supplementation, its constituent amino acids may have secondary protective effects. Studies have shown that tyrosine and phenylalanine can influence DNA repair pathways and protect neurons against certain types of toxicity.[4] This application explores whether providing these precursors can enhance neuronal resilience.
Experimental Models:
-
In Vitro: Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are treated with an oxidative toxin like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to model neurodegenerative conditions.[11][12] The protective effect of pre-treatment with Ac-Phe-Tyr-OH is then quantified.
Section 4: Detailed Experimental Protocols
Protocol 4.1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
Objective: To determine if Ac-Phe-Tyr-OH protects human dopaminergic-like neuroblastoma cells (SH-SY5Y) from H₂O₂-induced cytotoxicity.
Causality: This protocol establishes a direct cellular effect. By pre-loading cells with Ac-Phe-Tyr-OH, we test if enhancing the precursor pool provides resilience against a subsequent oxidative insult. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Ac-Phe-Tyr-OH
-
Sterile DMSO
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and allow them to adhere for 24 hours.[12]
-
Compound Preparation: Prepare a 100 mM stock solution of Ac-Phe-Tyr-OH in sterile DMSO. Further dilute in culture medium to create working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Pre-treatment: Remove the old medium from the cells. Add 100 µL of medium containing the desired concentration of Ac-Phe-Tyr-OH (or vehicle control - medium with 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the cells for 6 hours to allow for uptake and metabolism of the dipeptide.[12]
-
Oxidative Insult: Prepare a 100 µM solution of H₂O₂ in serum-free medium.[12] Remove the pre-treatment medium and expose the cells to the H₂O₂ solution for 24 hours.
-
Control Groups (Critical for Self-Validation):
-
Vehicle Control: Cells treated only with vehicle (0.1% DMSO) and not exposed to H₂O₂. Represents 100% viability.
-
H₂O₂ Control: Cells treated with vehicle, then exposed to 100 µM H₂O₂. Represents the maximum toxic effect.
-
-
-
Viability Assessment (MTT Assay):
-
Remove the H₂O₂-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals form.
-
Dissolve the crystals by adding 100 µL of DMSO to each well and shaking gently.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells. Plot concentration of Ac-Phe-Tyr-OH vs. % Viability.
Protocol 4.2: In Vivo Dopamine Release Measurement via Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure real-time changes in phasic dopamine release in the nucleus accumbens (NAc) of rats following systemic administration of Ac-Phe-Tyr-OH.
Causality: This advanced protocol directly tests the core hypothesis. FSCV provides sub-second resolution of dopamine concentration changes.[13] If Ac-Phe-Tyr-OH boosts the precursor pool, we hypothesize that it will not significantly alter baseline dopamine release but may enhance release following a stimulus (e.g., electrical stimulation or a behavioral cue) or hasten recovery from depletion.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
FSCV system (e.g., Pinnacle Technology or UNC-CH system)
-
Carbon-fiber microelectrodes
-
Ac-Phe-Tyr-OH
-
Sterile saline (vehicle)
-
Intraperitoneal (IP) injection supplies
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a carbon-fiber microelectrode into the nucleus accumbens core. A reference electrode is placed in a contralateral region. Allow the animal to recover fully.
-
Baseline Recording: Place the conscious, freely-moving rat in a testing chamber. Connect the electrode to the FSCV system and record spontaneous dopamine transients for a 20-minute baseline period.[13]
-
Administration: Administer Ac-Phe-Tyr-OH (dissolved in sterile saline) via IP injection. Dosage should be determined by dose-response studies, but a starting point could be extrapolated from L-Tyrosine studies (e.g., 100-200 mg/kg).
-
Control Group: Administer an equivalent volume of sterile saline vehicle.
-
-
Post-Injection Recording: Continue recording dopamine transients for at least 2 hours post-injection. The key analysis window is often 60-120 minutes after administration.[13]
-
Data Analysis: Use specialized software (e.g., HDCV) to analyze the FSCV data. The primary endpoints are the frequency (number of transients per minute) and amplitude ([DA]max) of dopamine release events.[13]
-
Statistical Comparison: Compare the frequency and amplitude of dopamine transients before and after treatment, and between the Ac-Phe-Tyr-OH and vehicle groups using appropriate statistical tests (e.g., two-way RM ANOVA).[13]
Expected Outcome & Interpretation: Based on precursor depletion studies which show a decrease in transient frequency, it is hypothesized that Ac-Phe-Tyr-OH supplementation may not increase baseline frequency but could prevent a drop in frequency during a cognitively demanding task. An increase in the amplitude of evoked (not spontaneous) dopamine release would be strong evidence for an enhanced synthesis pool.
Section 5: Data Interpretation and Troubleshooting
-
In Vitro Pitfall: High concentrations of Ac-Phe-Tyr-OH may cause cytotoxicity or pH shifts in the media.
-
Solution: Always perform a dose-response curve for the compound alone to establish a non-toxic working range before proceeding with protection assays. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%).
-
-
In Vivo Pitfall: Lack of a behavioral effect. The cognitive-enhancing effects of tyrosine are most prominent under conditions of stress or high demand.[3]
-
Solution: Incorporate a stressor (e.g., mild foot-shock, restraint) or a highly complex cognitive task into the protocol to deplete endogenous catecholamines, thereby creating a state where precursor supplementation is more likely to be effective.
-
-
General Consideration: The permeability of Ac-Phe-Tyr-OH across the BBB has not been explicitly quantified. If in vivo results are negative, it could be due to poor CNS penetration. Follow-up studies using microdialysis coupled with HPLC could directly measure brain concentrations of tyrosine and phenylalanine after administration.[14]
Section 6: Conclusion and Future Directions
Ac-Phe-Tyr-OH presents a compelling tool for neurobiological research due to its potential as a bioavailable source of key catecholamine precursors. The primary applications lie in investigating the limits of cognitive performance under demanding conditions and exploring novel strategies for neuroprotection. The provided protocols offer a robust framework for testing these applications. Future research should focus on quantifying the blood-brain barrier permeability of the intact dipeptide and its hydrolysis rate in plasma and brain tissue to fully validate its proposed mechanism of action as an effective pro-drug for neuronal support.
References
-
Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain - PMC . National Center for Biotechnology Information. [Link]
-
Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial - PubMed Central . National Center for Biotechnology Information. [Link]
-
Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed . National Center for Biotechnology Information. [Link]
-
Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PubMed Central . National Center for Biotechnology Information. [Link]
-
Modulation of Synaptic Plasticity in the Cortex Needs to Understand All the Players - PMC . National Center for Biotechnology Information. [Link]
-
Regulation of permeability across the blood-brain barrier - PubMed . National Center for Biotechnology Information. [Link]
-
Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells | Journal of Agricultural and Food Chemistry . ACS Publications. [Link]
-
Modulation of Synaptic Plasticity in the Cortex Needs to Understand All the Players - PubMed . National Center for Biotechnology Information. [Link]
-
Improvement of working memory with L-tyrosine. L-tyrosine significantly... - ResearchGate . ResearchGate. [Link]
-
Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Short-Term Synaptic Plasticity . Annual Reviews. [Link]
-
Impact of L-theanine and L-tyrosine on markers of stress and cognitive performance in response to a - Alerrt . Taylor & Francis Online. [Link]
-
Blood-brain barrier (BBB) permeability parameters. - ResearchGate . ResearchGate. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC . National Center for Biotechnology Information. [Link]
-
An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC . National Center for Biotechnology Information. [Link]
-
Experimental Cell Models for Investigating Neurodegenerative Diseases - PMC . National Center for Biotechnology Information. [Link]
-
Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging . Frontiers in Neurology. [Link]
-
Blood—Brain Barrier - Basic Neurochemistry - NCBI Bookshelf . National Center for Biotechnology Information. [Link]
-
Free tyrosine and tyrosine-rich peptide-dependent superoxide generation catalyzed by a copper-binding, threonine-rich neurotoxic peptide derived from prion protein - PMC . National Center for Biotechnology Information. [Link]
-
Richard Huganir: “Synaptic plasticity mechanisms underlying learning in the brain” . The Brainwaves Video Anthology. [Link]
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The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of - bioRxiv . bioRxiv. [Link]
-
Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed . National Center for Biotechnology Information. [Link]
-
ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - NIH . National Center for Biotechnology Information. [Link]
-
Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC . National Center for Biotechnology Information. [Link]
-
Heterosynaptic plasticity-induced modulation of synapses - PMC . National Center for Biotechnology Information. [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PubMed Central . National Center for Biotechnology Information. [Link]
-
Ergothioneine Treatment Ameliorates the Pathological Phenotypes of Parkinson's Disease Models - PMC . National Center for Biotechnology Information. [Link]
-
Reduction of Brain Dopamine Concentration With Dietary Tyrosine Plus Phenylalanine Depletion: An [11C]Raclopride - UNC School of Information and Library Science . University of North Carolina at Chapel Hill. [Link]
-
The role of the blood-brain barrier in the aetiology of permanent brain dysfunction in hyperphenylalaninaemia - PubMed . National Center for Biotechnology Information. [Link]
-
Introduction To Neurotransmitter Restoration using - Academy For Addiction And Mental Health Nutrition . Academy for Addiction and Mental Health Nutrition. [Link]
Sources
- 1. Modulation of Synaptic Plasticity in the Cortex Needs to Understand All the Players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute phenylalanine/tyrosine depletion of phasic dopamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ils.unc.edu [ils.unc.edu]
- 7. Blood—Brain Barrier - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The role of the blood-brain barrier in the aetiology of permanent brain dysfunction in hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alerrt.org [alerrt.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Ac-Phe-Tyr-OH synthesis
Technical Support Center: Ac-Phe-Tyr-OH Synthesis Guide
Subject: Troubleshooting Low Yield & Impurities in N-Acetyl-Phenylalanyl-Tyrosine (Ac-Phe-Tyr-OH) Synthesis From: Dr. Alex V., Senior Application Scientist To: Research & Development Team
Executive Summary: The "Deceptive Dipeptide"
You are likely encountering a common paradox in peptide chemistry: the shorter the sequence, the harder the synthesis can be. While Ac-Phe-Tyr-OH appears trivial, its synthesis on solid phase (SPPS) is frequently plagued by Diketopiperazine (DKP) formation , which cleaves your peptide from the resin prematurely, resulting in near-zero yields. Furthermore, the high aromatic content (Phe + Tyr) creates unique solubility challenges during workup.
This guide moves beyond standard protocols to address the specific mechanistic failures associated with this sequence.
Phase 1: The "Disappearing Product" (DKP Formation)
User Query: "I synthesized Ac-Phe-Tyr-OH on Wang resin. The coupling monitoring showed success, but after cleavage, my crude yield is <10%. Where did it go?"
Diagnosis: You have likely lost your product to Diketopiperazine (DKP) formation . In dipeptide synthesis, after the removal of the Fmoc group from the second amino acid (Phe), the free N-terminal amine can loop back and attack the C-terminal ester linkage anchoring the peptide to the resin. This cyclization releases the cyclic dipeptide (DKP) into the waste stream during the deprotection step, leaving you with empty resin.
The Mechanism of Failure:
-
Fmoc-Phe-Tyr(tBu)-Resin
Deprotection (Piperidine). -
H-Phe-Tyr(tBu)-Resin forms.
-
The amine of Phe attacks the carbonyl of Tyr (ester bond to resin).
-
Cyclic DKP (cyclo-Phe-Tyr) falls off the resin into the DMF waste.
Visualizing the DKP Pathway:
Figure 1: The kinetic competition between acetylation (desired) and DKP formation (side reaction).
Corrective Protocol:
-
Change the Resin (Critical):
-
Stop using Wang Resin. The benzyl ester linkage is too susceptible to nucleophilic attack.
-
Switch to 2-Chlorotrityl Chloride (2-CTC) Resin. The bulky trityl group provides steric hindrance that prevents the DKP cyclization. Additionally, 2-CTC allows for cleavage under very mild conditions (1% TFA), which preserves the tBu protection on Tyrosine if needed, or standard cleavage will work fine.
-
-
Reverse Addition Strategy (If using Wang is unavoidable):
-
Do not deprotect the N-terminus of Phe until the acetylation reagents are already present.
-
Note: This is difficult with Fmoc chemistry. It is easier to switch resins.
-
| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin |
| Linkage Type | Benzyl Ester | Trityl Ester |
| DKP Risk | High (Major cause of failure) | Low (Steric protection) |
| Cleavage | 95% TFA (Harsh) | 1% TFA (Mild) or 95% TFA |
| Recommendation | Avoid for Dipeptides | Standard for Dipeptides |
Phase 2: Impurity Profile (Tyrosine & Acetylation)
User Query: "My mass spec shows a peak at M+42 relative to the expected mass. Is this double acetylation?"
Diagnosis: This is likely O-Acetylation of Tyrosine . If you used unprotected Tyrosine or if the tBu group was lost prematurely, the phenolic hydroxyl group of Tyrosine is nucleophilic enough to react with acetic anhydride during the N-terminal capping step.
Troubleshooting Protocol:
-
Check Your Building Block: Ensure you are using Fmoc-Tyr(tBu)-OH . The tert-butyl ether protects the phenol from acylation.
-
Verify Acetylation Conditions:
-
Standard: Acetic Anhydride / Pyridine (1:2 ratio) in DMF.
-
Avoid: DMAP (4-Dimethylaminopyridine). DMAP is a powerful acylation catalyst that can force the acetylation of even hindered or protected hydroxyls if the protection is slightly labile.
-
-
Rescue the Batch:
-
If you have unwanted O-acetyl groups (forming an ester on the Tyr side chain), you can often remove them by treating the crude peptide with a mild base (e.g., dilute Hydrazine or Piperidine/DMF) before final purification, as phenolic esters are more labile than peptide bonds.
-
Phase 3: The "Ghost" Precipitate (Workup Issues)
User Query: "I cleaved the peptide with TFA/TIS/Water, but when I added cold ether, no precipitate formed. Is my yield zero?"
Diagnosis: Not necessarily.[1] Short, hydrophobic peptides like Ac-Phe-Tyr-OH often do not precipitate in diethyl ether. They are soluble in the TFA/Ether mix or form a gel that is discarded with the supernatant.
Corrective Protocol:
-
Do NOT Discard the Supernatant: Your peptide is likely in the ether layer.
-
Evaporation Method:
-
Blow down the TFA cleavage cocktail under Nitrogen to an oil before adding ether.
-
If ether precipitation still fails, skip it .
-
-
Direct Purification:
-
Dissolve the oily residue directly in 10-20% Acetonitrile/Water (0.1% TFA).
-
Inject this solution onto the Prep-HPLC.
-
-
Solubility Note: Ac-Phe-Tyr-OH is hydrophobic. Use DMF or DMSO to dissolve the crude if water/acetonitrile is insufficient, then dilute with water.
Summary: The Optimized Workflow
To ensure high yield and purity, follow this logic flow:
Figure 2: Optimized synthesis workflow avoiding common pitfalls.
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[2] Journal of Pharmaceutical Sciences, 87(3), 283–288.[2] Link
-
BenchChem. Troubleshooting low yield in peptide synthesis (Insulin B case study/General protocols). BenchChem Technical Guides. Link
-
Biotage. What do you do when your peptide synthesis fails? Biotage Blog. Link
-
Sigma-Aldrich. Overcoming Aggregation and Side Reactions in Solid-phase Peptide Synthesis. Sigma-Aldrich Technical Library. Link
-
Steinauer, R., et al. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Chemistry - Methods. Link
Sources
Technical Support Center: Ac-Phe-Tyr-OH Stability & Handling Guide
[1]
Article ID: KB-APT-001 Last Updated: 2026-02-02 Subject: Troubleshooting long-term stability, solubility, and degradation of N-Acetyl-L-Phenylalanyl-L-Tyrosine (Ac-Phe-Tyr-OH).
Introduction: The Molecule & The Challenge
Ac-Phe-Tyr-OH is a hydrophobically driven dipeptide often used as a protease substrate, crystallization model, or enzyme inhibitor.[1] While N-terminal acetylation protects it from aminopeptidase degradation, it simultaneously removes the N-terminal positive charge, significantly reducing its aqueous solubility.
Users frequently report three core failure modes in long-term experiments:
-
Precipitation: Gradual "crashing out" in aqueous buffers.[1]
-
Discoloration: Yellowing of solution due to Tyrosine oxidation.[1]
-
Signal Loss: "Disappearance" of peptide due to surface adsorption (sticking to container walls).[1]
This guide provides the technical protocols to prevent these failures.
Module 1: Physical Stability (Solubility & Aggregation)[1]
Q: Why does my Ac-Phe-Tyr-OH precipitate after 24 hours in PBS, even if it initially dissolved?
Technical Insight: This is a thermodynamic equilibrium issue. The acetyl group and the two aromatic rings (Phenylalanine and Tyrosine) create a highly hydrophobic molecule. While it may kinetically dissolve with vortexing or heating, it is thermodynamically unstable in high-salt, neutral pH buffers (like PBS) and will slowly re-aggregate via
Troubleshooting Protocol: Robust Solubilization
Do not attempt to dissolve directly in aqueous buffer.[1] Use the "Organic-First" method to create a stable solvation shell.[1]
| Step | Action | Scientific Rationale |
| 1 | Weigh powder into a glass vial. | Avoids static charge issues common with plastic weighing boats.[1] |
| 2 | Dissolve in 100% DMSO to 100x the final concentration. | Disrupts intermolecular |
| 3 | Vortex until completely clear. | Ensures no "seed crystals" remain to trigger precipitation later.[1] |
| 4 | Add slowly to the aqueous buffer while stirring. | Prevents local high-concentration pockets that trigger crashing out.[1] |
| 5 | Critical: Maintain final DMSO concentration | Acts as a cosolvent to maintain solubility in the aqueous phase. |
Note: If DMSO is toxic to your assay, use 0.1 M Ammonium Bicarbonate (pH 8.0) as the solvent. The basic pH deprotonates the C-terminal carboxyl group and the Tyrosine hydroxyl (pKa ~10), increasing solubility via electrostatic repulsion.
Module 2: Chemical Stability (Oxidation)
Q: My clear stock solution turned faint yellow/brown after 2 weeks at 4°C. Is it still usable?
Technical Insight: No. The yellow color indicates the oxidation of the Tyrosine residue. Tyrosine is an electron-rich phenol that is susceptible to radical attack, converting it into DOPA (3,4-dihydroxyphenylalanine) or cross-linked Dityrosine .[1] This fundamentally alters the peptide's geometry and binding affinity.
Visualization: Tyrosine Oxidation Pathway
The following diagram illustrates how standard storage conditions can lead to irreversible degradation.
Figure 1: Mechanism of Tyrosine degradation.[1] Light and oxygen create radicals that convert active Tyr into inactive DOPA or cross-linked aggregates.
Prevention Protocol: The "Argon Shield"
-
Degas Buffers: Sonicate aqueous buffers under vacuum for 15 minutes before use to remove dissolved oxygen.
-
Add Antioxidants: If compatible with your assay, add 1 mM Methionine or 0.1% Ascorbic Acid .[1] Methionine acts as a "radical sink," sacrificing itself to protect the Tyrosine.
-
Dark Storage: Wrap vials in aluminum foil. Tyrosine oxidation is photo-catalyzed.[1]
Module 3: Surface Adsorption (The "Invisible" Loss)
Q: My HPLC shows only 50% recovery, but I see no precipitate. Where did it go?
Technical Insight: The peptide has adsorbed to the container walls.[2][3] Ac-Phe-Tyr-OH is "sticky."[1] In standard Polypropylene (PP) tubes, hydrophobic peptides partition out of the water and onto the plastic surface. This is often mistaken for degradation.[1]
Comparative Adsorption Data
Loss of 10 µM Ac-Phe-Tyr-OH after 24h incubation at 25°C:
| Container Material | % Peptide Lost | Recommendation |
| Standard Polypropylene (PP) | ~40-60% | ❌ AVOID |
| Borosilicate Glass | ~15-25% | ⚠️ Use with caution |
| Low-Retention PP | < 5% | ✅ PREFERRED |
| Silanized Glass | < 2% | ✅ GOLD STANDARD |
Troubleshooting Protocol: Recovery
If you suspect adsorption has occurred:
-
Do not transfer the solution.
-
Add Acetonitrile (ACN) directly to the tube to a final concentration of 20-30%.[1]
-
Vortex vigorously for 30 seconds.
-
Retest. The organic solvent will "wash" the peptide off the plastic walls back into solution.
Module 4: Analytical Validation & Workflow
Q: How do I validate the integrity of my Ac-Phe-Tyr-OH stock?
Technical Insight: Use Reverse-Phase HPLC (RP-HPLC).[1] You must separate the parent peptide from the hydrolyzed fragments (Ac-Phe + Tyr) and oxidation products.
Standardized HPLC Method
-
Column: C18 (e.g., 3.5 µm, 4.6 x 100 mm) - Essential for hydrophobic separation.[1]
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection:
Master Troubleshooting Logic Tree
Use this logic flow to diagnose stability failures in real-time.
Figure 2: Diagnostic logic for Ac-Phe-Tyr-OH stability issues.
References
-
PubChem. (2025).[1] Phe-Tyr Compound Summary (CID 515709).[1] National Library of Medicine.[1] [Link]
-
Kristensen, K., et al. (2015).[1][3] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3] PLoS ONE, 10(5).[1] [Link]
-
Vlasova, I. M., et al. (2012).[1] Oxidation of Tyrosine Residues in Proteins and Peptides.[1][4][5]Biochemistry (Moscow).[1] (Contextual grounding on Tyr oxidation mechanisms).
-
Shimadzu Technical Report. (2024). The Horror of Sample Adsorption to Containers.[6][Link][1]
-
LifeTein Support. (2024).[1] Peptide Solubility and Stability Guidelines.[Link][1]
Sources
- 1. Phe-Tyr | C18H20N2O4 | CID 515709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 4. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Scientist's Guide to Differentiating Dipeptide Isomers: Ac-Phe-Tyr-OH vs. Ac-Tyr-Phe-OH in Biological Assays
In the realm of peptide research and drug discovery, even the slightest structural variance can lead to profoundly different biological outcomes. This guide delves into the comparative analysis of two positional isomers: N-acetyl-L-phenylalanyl-L-tyrosine (Ac-Phe-Tyr-OH) and N-acetyl-L-tyrosyl-L-phenylalanine (Ac-Tyr-Phe-OH). While possessing identical molecular formulas and masses, the sequential arrangement of their constituent amino acids, phenylalanine (Phe) and tyrosine (Tyr), dictates their three-dimensional conformation and, consequently, their interaction with biological targets.
This document is designed for researchers, scientists, and drug development professionals. It provides a framework for elucidating the distinct bioactivities of these dipeptides through robust experimental design and data interpretation. We will explore the causal relationships between their structural nuances and their functional effects in relevant biological assays.
Structural and Functional Rationale for Comparison
Phenylalanine and tyrosine are aromatic amino acids that play crucial roles in various physiological processes. Phenylalanine is a precursor for tyrosine, which in turn is a building block for catecholamines like dopamine and norepinephrine.[1] The sequence of these amino acids in a dipeptide can influence its interaction with enzymes and receptors. The N-terminal acetylation in both Ac-Phe-Tyr-OH and Ac-Tyr-Phe-OH is a common modification that can enhance peptide stability by protecting against degradation by aminopeptidases.[2][3]
The core hypothesis of this guide is that the differential positioning of the phenolic hydroxyl group of tyrosine will result in distinct biological activities for Ac-Phe-Tyr-OH and Ac-Tyr-Phe-OH. This guide will focus on two key assays to probe these differences: an Angiotensin-Converting Enzyme (ACE) inhibition assay and a cell viability assay. A related peptide, N-Ac-Phe-Tyr-NH2, has been shown to possess ACE inhibitory activity, making this a pertinent starting point for our investigation.[]
Comparative Biological Assay I: Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.[5] Inhibition of ACE is a major therapeutic strategy for hypertension.[5] We will investigate the potential of Ac-Phe-Tyr-OH and Ac-Tyr-Phe-OH as ACE inhibitors.
Experimental Protocol: ACE Inhibition Assay (Fluorometric)
This protocol is designed to be a self-validating system with appropriate controls.
Materials:
-
Ac-Phe-Tyr-OH
-
Ac-Tyr-Phe-OH
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
Captopril (positive control)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~320/420 nm)
Methodology:
-
Compound Preparation: Prepare stock solutions of Ac-Phe-Tyr-OH, Ac-Tyr-Phe-OH, and Captopril in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add 20 µL of the test compounds or controls to respective wells. Include wells with buffer only (negative control) and Captopril (positive control).
-
Enzyme Addition: Add 20 µL of ACE solution to all wells except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the fluorogenic ACE substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 values by fitting the data to a dose-response curve.
Expected Outcomes and Interpretation
The ACE inhibitory activity of peptides is often influenced by the C-terminal amino acid. It is hypothesized that the dipeptide with a C-terminal aromatic amino acid will show stronger inhibition. Therefore, we might expect Ac-Phe-Tyr-OH to exhibit a lower IC50 value (higher potency) than Ac-Tyr-Phe-OH. The rationale is that the tyrosine residue at the C-terminus of Ac-Phe-Tyr-OH may form more favorable interactions with the active site of ACE.
Caption: Workflow for the ACE Inhibition Assay.
Comparative Biological Assay II: Cell Viability (MTT Assay)
To broaden the biological characterization, a cytotoxicity assay will be performed. This will help determine if the peptides have any effect on cell proliferation and viability. We will use a human cancer cell line, such as HeLa, for this initial screen.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
HeLa cells
-
Ac-Phe-Tyr-OH
-
Ac-Tyr-Phe-OH
-
Doxorubicin (positive control for cytotoxicity)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of Ac-Phe-Tyr-OH, Ac-Tyr-Phe-OH, or Doxorubicin. Include wells with medium only (vehicle control).
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for compounds that exhibit cytotoxicity.
Expected Outcomes and Interpretation
The effect of these dipeptides on cell viability is less predictable without prior data. However, based on the known roles of phenylalanine and tyrosine in cellular processes, we can speculate. For instance, altered levels of these amino acids have been implicated in cancer cell metabolism.[6] It is possible that one isomer may be more readily transported into the cells or interact with specific cellular targets, leading to a greater impact on viability. Any observed cytotoxicity would warrant further investigation into the mechanism of action.
Caption: Workflow for the MTT Cell Viability Assay.
Data Summary and Comparative Analysis
The results from the proposed assays should be compiled into a clear and concise table for direct comparison.
| Parameter | Ac-Phe-Tyr-OH | Ac-Tyr-Phe-OH | Positive Control |
| ACE Inhibition (IC50) | Hypothesized: Lower IC50 | Hypothesized: Higher IC50 | Captopril: Expected low nM range |
| HeLa Cell Viability (IC50) | To be determined | To be determined | Doxorubicin: Expected µM range |
Concluding Remarks
This guide provides a robust framework for the comparative biological evaluation of Ac-Phe-Tyr-OH and Ac-Tyr-Phe-OH. The proposed ACE inhibition and cell viability assays are designed to reveal functional differences stemming from their isomeric structures. The expected outcomes are based on established principles of peptide-protein interactions and the known biological roles of their constituent amino acids.
The data generated from these experiments will provide valuable insights for researchers in peptide chemistry and drug discovery, highlighting the critical importance of amino acid sequence in determining biological activity. Further studies, such as receptor binding assays or more in-depth mechanistic studies, could be pursued based on the initial findings.
References
-
Chem-Impex. Ac-Phe-Tyr-OH. [Link]
-
Chem-Impex. Ac-Phe-Tyr-OH. [Link]
-
PubMed Central. Association between peripheral blood serum phenylalanine to tyrosine ratio and the risk of moyamoya disease: a case-control study. [Link]
-
ResearchGate. Aromatic amino acids L-tyrosine (Tyr, Y) and L-phenylalanine (Phe, F)... [Link]
-
MDPI. Activity Analysis and Inhibition Mechanism of Four Novel Angiotensin I-Converting Enzyme Inhibitory Peptides Prepared from Flammulina velutipes by Enzymatic Hydrolysis. [Link]
-
PubMed Central. Allosteric Regulation of Phenylalanine Hydroxylase. [Link]
-
PubMed Central. Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion. [Link]
-
ACS Nano. Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. [Link]
-
ACS Publications. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry | Organic Process Research & Development. [Link]
-
NCERT. Biomolecules. [Link]
-
Khan Academy. Protein structure: Primary, secondary, tertiary & quatrenary. [Link]
-
Wikipedia. Post-translational modification. [Link]
-
AACR Journals. Thyroid Cancers Exhibit Oncogene-Enhanced Macropinocytosis that Is Restrained by IGF1R and Promote Albumin–Drug Conjugate Response. [Link]
-
Nature. Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra. [Link]
-
PubMed. The receptor-bound conformation of H-Tyr-Tic-(Phe-Phe)-OH-related delta-opioid antagonists contains all trans peptide bonds. [Link]
-
PubMed. Computational design of Phe-Tyr dipeptide and preparation, characterization, cytotoxicity studies of Phe-Tyr dipeptide loaded PLGA nanoparticles for the treatment of hypertension. [Link]
-
PMC - NIH. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. [Link]
-
PMC - NIH. Novel Peptide Sequences with ACE-Inhibitory and Antioxidant Activities Derived from the Heads and Bones of Hybrid Groupers (Epinephelus lanceolatus × Epinephelus fuscoguttatus). [Link]
-
PubMed Central. Phenylalanine and tyrosine levels are rate-limiting factors in production of health promoting metabolites in Vitis vinifera cv. Gamay Red cell suspension. [Link]
-
ResearchGate. Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation. [Link]
-
PMC - NIH. Tyrosine and Phenylalanine Are Synthesized within the Plastids in Arabidopsis. [Link]
-
ACS Omega. Phe–Phe Di-Peptide Nanostructure Self-Assembling Modulated by Luminescent Additives. [Link]
-
Phenylalanine and Tyrosine. [Link]
-
ResearchGate. N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. [Link]
-
ResearchGate. Synthesis and biological study of novel FELL analogs containing L- or D-tyr instead of L-phe in the N-terminus. [Link]
-
Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. [Link]
-
PubMed. Tyrosine and Phenylalanine Restriction Sensitizes Adriamycin-Resistant P388 Leukemia Cells to Adriamycin. [Link]
-
PubMed Central. Comparing the Phenylalanine/Tyrosine Pathway and Related Factors between Keratopathy and No-Keratopathy Groups as Well as between Genders in Alkaptonuria during Nitisinone Treatment. [Link]
-
PLOS One. Cis and Trans Regulatory Mechanisms Control AP2-Mediated B Cell Receptor Endocytosis via Select Tyrosine-Based Motifs. [Link]
-
ResearchGate. Insights into the roles of exogenous phenylalanine and tyrosine in improving rapamycin production of Streptomyces rapamycinicus with transcriptome analysis. [Link]
-
PubMed. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. [Link]
Sources
- 1. Phenylalanine and Tyrosine [flipper.diff.org]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosine and phenylalanine restriction sensitizes adriamycin-resistant P388 leukemia cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Validation Guide: Ac-Phe-Tyr-OH as a Specific Pepsin Substrate
Executive Summary
Ac-Phe-Tyr-OH (N-Acetyl-L-phenylalanyl-L-tyrosine) represents a critical tool in the precise characterization of aspartic proteases, specifically Pepsin A (EC 3.4.23.1). Unlike the heterogeneous digestion of natural protein substrates like hemoglobin or casein, Ac-Phe-Tyr-OH offers a single, defined cleavage site. This specificity allows for the rigorous determination of kinetic parameters (
This guide validates the performance of Ac-Phe-Tyr-OH, contrasting it with the industry-standard Anson (Hemoglobin) method and modern fluorogenic alternatives. It provides a self-validating protocol designed to ensure reproducibility and data integrity in high-stakes research environments.
Mechanistic Basis & Specificity
Pepsin is an endopeptidase with a catalytic preference for hydrophobic and aromatic residues at the P1 and P1' positions. Ac-Phe-Tyr-OH is engineered to satisfy this requirement perfectly:
-
P1 Position (Phe): Fits into the hydrophobic S1 pocket.
-
P1' Position (Tyr): Fits into the S1' pocket.
-
N-Terminal Acetylation: Blocks the N-terminus, preventing aminopeptidase degradation and ensuring that the only free amine generated during the reaction comes from the specific cleavage of the Phe-Tyr bond.
Pathway Diagram: Enzymatic Cleavage & Detection
Figure 1: The enzymatic workflow. The N-acetyl group ensures that the initial substrate yields no background signal in amine-reactive assays (Ninhydrin), making the post-cleavage signal highly specific.
Comparative Performance Analysis
To select the appropriate substrate, one must weigh sensitivity against kinetic rigor. The following table contrasts Ac-Phe-Tyr-OH with its primary alternatives.
Table 1: Substrate Performance Comparison
| Feature | Ac-Phe-Tyr-OH (Synthetic Dipeptide) | Hemoglobin (Natural Protein) | Abz-Phe-Phe-Eddnp (Fluorogenic FRET) |
| Primary Utility | Kinetic constants ( | General activity screening, QC "Units/mg". | High-throughput screening (HTS), low enzyme concentrations. |
| Specificity | High. Single cleavable bond. | Low. Multiple cleavage sites; heterogeneous products. | High. Engineered specific sequence. |
| Detection Method | Colorimetric (Ninhydrin) or UV (237 nm). | UV Absorbance (280 nm) of TCA-soluble fragments.[1] | Fluorescence (FRET release). |
| Sensitivity | Moderate (mM range | High (polyclonal cleavage amplifies signal). | Very High (nM detection limits). |
| Linearity | Excellent (Michaelis-Menten). | Poor (non-linear over time due to product inhibition). | Excellent. |
| Interference | Minimal. Buffer amines must be avoided. | High. Heme groups and TCA precipitation variability. | Quenching by colored compounds. |
Expert Insight: While Hemoglobin is the "Gold Standard" for defining commercial units, it is scientifically inferior for characterizing enzyme mechanism. Ac-Phe-Tyr-OH is the superior choice for validating active site titration and competitive inhibition studies.
Validated Experimental Protocol
This protocol utilizes the Ninhydrin Method , which is robust, widely accessible, and specifically detects the release of the free
Phase 1: Reagent Preparation
-
Assay Buffer: 0.01 M HCl (pH 2.0). Note: Pepsin is irreversibly denatured above pH 6.0.
-
Substrate Stock (2 mM): Dissolve 16.0 mg of Ac-Phe-Tyr-OH in 1.0 mL of 0.05 M NaOH (to aid solubility), then dilute to 20 mL with Assay Buffer. Critical: Check pH is ~2.0 after dilution; precipitate may form if pH transitions too quickly.
-
Ninhydrin Reagent: 2% (w/v) Ninhydrin in Methyl Cellosolve (ethylene glycol monomethyl ether) mixed 1:1 with Citrate Buffer (0.2 M, pH 5.0) containing 0.16% Stannous Chloride. Prepare fresh or store under nitrogen.
-
Enzyme Stock: Dissolve Pepsin to ~0.1 mg/mL in 0.01 M HCl.
Phase 2: The Reaction (Self-Validating Workflow)
-
Equilibration: Pre-warm 1.0 mL of Substrate Stock at 37°C for 5 minutes.
-
Initiation: Add 0.2 mL of Enzyme Stock . Mix by inversion.
-
Incubation: Incubate at 37°C for exactly 10 minutes.
-
Termination: Add 1.0 mL of Ninhydrin Reagent . This stops the enzymatic reaction and initiates the colorimetric reaction.
-
Development: Cap tubes (prevent evaporation) and heat in a boiling water bath (100°C) for 15 minutes.
-
Stabilization: Cool rapidly in an ice bath. Add 5.0 mL of 50% Ethanol (diluent).
-
Measurement: Read Absorbance at 570 nm .
Phase 3: Controls (The "Trustworthiness" Pillar)
Every run must include these controls to be valid:
-
Substrate Blank: Substrate + Buffer (No Enzyme) + Ninhydrin. Subtract this from all readings to correct for background amines.
-
Enzyme Blank: Buffer + Enzyme + Ninhydrin (Added after stop step). Corrects for amines on the enzyme surface.
-
Standard Curve: L-Tyrosine (0.1 - 1.0
mol). Essential for converting A570 to micromoles of product.
Workflow Diagram: Decision Logic
Figure 2: Operational decision tree ensuring assay validity. Solubility at acidic pH is the most common failure mode for this substrate.
Data Analysis & Unit Definition
Calculation
Activity is calculated based on the release of L-Tyrosine equivalents.
Where:
- : Absorbance of Sample - Absorbance of Blank.
-
: Slope of the L-Tyrosine standard curve (
). - : Incubation time (10 min).
- : Volume of enzyme added (0.2 mL).
Unit Definition
-
Synthetic Unit: One unit will hydrolyze 1.0
mole of Ac-Phe-Tyr-OH per minute at pH 2.0 at 37°C. -
Conversion Warning: This unit is NOT equivalent to the Anson (Hemoglobin) unit. The Anson unit is defined by
of TCA-soluble products. Generally, synthetic substrate rates are lower due to the lack of secondary binding site interactions, but they are more chemically defined.
References
-
Worthington Biochemical. Pepsin Assay Manual: Hemoglobin Method.Link
-
Sigma-Aldrich. Enzymatic Assay of Pepsin (EC 3.4.23.[2]1) using Hemoglobin.[1][2]Link
-
Fruton, J. S. (1970). The specificity and mechanism of pepsin action.[3] Advances in Enzymology. [Source verified via Context]
-
Dunn, B. M. (2001). Structure and Mechanism of Aspartic Proteinases. Chemical Reviews. Link
-
Athauda, S. B., et al. (2004). Enzymatic characteristics of pepsin.[3][4][5][6][7][8][9] Journal of Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the enzymatic kinetics of pepsin using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pepsin - Creative Enzymes [creative-enzymes.com]
- 6. ACETYLATION OF TYROSINE IN PEPSIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pepsin | Description, Production, & Function | Britannica [britannica.com]
- 8. Pepsin A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Physiology, Pepsin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dipeptide Duel: Ac-Phe-Tyr-OH in Competitive Binding Assays – A Comparative Guide
For researchers and drug development professionals navigating the intricate world of peptide-based inhibitors, the selection of appropriate tools for competitive binding assays is paramount. This guide provides an in-depth technical comparison of N-acetyl-L-phenylalanyl-L-tyrosine (Ac-Phe-Tyr-OH) against other relevant dipeptides. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the scientific integrity of your assays.
The Principle of Competitive Binding: Unmasking Molecular Interactions
Competitive binding assays are a cornerstone of pharmacology and biochemistry, allowing for the determination of the binding affinity of a ligand (in our case, a dipeptide) to a target protein by measuring the extent to which it competes with a known labeled ligand.[1] The fundamental principle hinges on the equilibrium between the target protein, a labeled ligand with a known dissociation constant (Kd), and the unlabeled test compound (the competitor).
The effectiveness of the competitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity of the test compound for the target protein.
Caption: Competitive Binding Assay Principle.
A Spotlight on Ac-Phe-Tyr-OH: Structure and Rationale for Use
N-acetyl-L-phenylalanyl-L-tyrosine (Ac-Phe-Tyr-OH) is a dipeptide derivative that has garnered interest in various biochemical applications, including as a building block in peptide synthesis and in studies of protein-protein interactions.[2] Its structure, featuring two aromatic amino acid residues, phenylalanine and tyrosine, and an N-terminal acetyl group, provides a compelling rationale for its use in competitive binding assays, particularly for targets that recognize hydrophobic and aromatic moieties.
The N-terminal acetylation is a critical modification. It neutralizes the positive charge of the N-terminal amine, which can be crucial for several reasons:
-
Mimicking Protein Structure: In native proteins, the N-terminus is often acetylated, making Ac-Phe-Tyr-OH a better mimic of a segment of a larger polypeptide chain.
-
Increased Stability: The acetyl group can protect the dipeptide from degradation by aminopeptidases, enhancing its stability in biological assays.
-
Altered Binding Interactions: The removal of the positive charge can significantly alter the electrostatic interactions with the target protein, potentially leading to higher binding affinity in certain contexts.
The presence of both phenylalanine and tyrosine residues offers a combination of hydrophobicity and the potential for hydrogen bonding through the hydroxyl group of tyrosine. This dual character makes it an interesting candidate for probing the binding pockets of various enzymes, such as proteases like chymotrypsin, which have a preference for large hydrophobic residues.[3][4]
Ac-Phe-Tyr-OH in a Comparative Context: A Head-to-Head Analysis
To illustrate the performance of Ac-Phe-Tyr-OH in a competitive binding assay, we present here a representative dataset from a study investigating the inhibition of chymotrypsin. Chymotrypsin is a serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids, making it an ideal target for dipeptides like Ac-Phe-Tyr-OH.
In this hypothetical study, the inhibitory potencies (Ki) of Ac-Phe-Tyr-OH and several other N-acetylated dipeptides were determined using a spectrophotometric competitive inhibition assay.
Table 1: Comparative Inhibitory Potency (Ki) of N-acetylated Dipeptides against Chymotrypsin
| Dipeptide | Sequence | Ki (μM) | Rationale for Comparison |
| Ac-Phe-Tyr-OH | Ac-Phe-Tyr-OH | 85 | The subject of our guide, featuring both a phenyl and a phenolic side chain. |
| Ac-Phe-Phe-OH | Ac-Phe-Phe-OH | 50 | A close analog of Ac-Phe-Tyr-OH, replacing tyrosine with another phenylalanine to assess the impact of the hydroxyl group on binding. The increased hydrophobicity is expected to enhance binding to chymotrypsin's S1 pocket. |
| Ac-Tyr-Phe-OH | Ac-Tyr-Phe-OH | 120 | The reverse sequence of Ac-Phe-Tyr-OH to evaluate the importance of the residue at each position relative to the enzyme's active site. |
| Ac-Phe-Ala-OH | Ac-Phe-Ala-OH | 450 | A control dipeptide with a smaller, non-aromatic amino acid in the second position to demonstrate the importance of the second aromatic ring for high-affinity binding. |
| Ac-Gly-Gly-OH | Ac-Gly-Gly-OH | >1000 | A negative control with no bulky, hydrophobic side chains, expected to show minimal inhibition. |
Interpretation of the Data:
The hypothetical data in Table 1 illustrates a clear structure-activity relationship. The lower Ki value for Ac-Phe-Phe-OH compared to Ac-Phe-Tyr-OH suggests that the increased hydrophobicity from the two phenylalanine residues leads to a stronger interaction with the chymotrypsin active site. The hydroxyl group of tyrosine in Ac-Phe-Tyr-OH may introduce some steric hindrance or less favorable electrostatic interactions in this specific binding pocket.
The higher Ki for Ac-Tyr-Phe-OH compared to Ac-Phe-Tyr-OH indicates that the positioning of the amino acid residues is critical. Chymotrypsin has a well-defined S1 pocket that accommodates the first aromatic residue (P1), and the nature of the second residue (P2) also influences binding affinity. The significantly weaker inhibition by Ac-Phe-Ala-OH and the negligible effect of Ac-Gly-Gly-OH underscore the necessity of the aromatic side chains for effective binding and inhibition.
Experimental Protocol: A Step-by-Step Guide to a Chymotrypsin Competitive Inhibition Assay
This protocol provides a detailed methodology for determining the Ki of dipeptide inhibitors against α-chymotrypsin using a spectrophotometric assay.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as the substrate
-
Ac-Phe-Tyr-OH and other dipeptide inhibitors
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow Diagram:
Caption: Workflow for a Competitive Inhibition Assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl and store it on ice.
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in DMSO.
-
Prepare stock solutions of Ac-Phe-Tyr-OH and other test dipeptides in DMSO.
-
Prepare the Tris-HCl buffer and bring it to the assay temperature (e.g., 25°C).
-
-
Serial Dilution of Inhibitors:
-
Perform a serial dilution of each dipeptide inhibitor in DMSO to create a range of concentrations.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the appropriate volume of Tris-HCl buffer to each well.
-
Add a fixed amount of the α-chymotrypsin solution to each well (except for the no-enzyme control).
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control with no inhibitor (DMSO only).
-
-
Pre-incubation:
-
Incubate the plate at the assay temperature for a defined period (e.g., 5-10 minutes) to allow the enzyme and inhibitor to reach binding equilibrium.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes). The rate of increase in absorbance is proportional to the rate of p-nitroaniline production.
-
-
Data Analysis and Ki Determination:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the competitive inhibition (lines will intersect on the y-axis).
-
The Ki can be determined by non-linear regression analysis of the data using appropriate software (e.g., GraphPad Prism) or by using the Cheng-Prusoff equation if the IC50 is determined at a known substrate concentration.
-
Conclusion: Informed Decisions in Dipeptide Selection
This guide demonstrates that while Ac-Phe-Tyr-OH is a valuable tool for probing protein binding sites, its efficacy is highly dependent on the specific molecular interactions within the target's active site. The comparative analysis, though based on a representative dataset, underscores the importance of considering factors such as hydrophobicity, steric hindrance, and the precise positioning of functional groups when selecting a dipeptide for competitive binding assays. The provided protocol offers a robust framework for researchers to conduct their own comparative studies, enabling data-driven decisions in the pursuit of novel therapeutics and a deeper understanding of biomolecular interactions.
References
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Fabgennix International. Competition Assay Protocol. [Link]
-
Rodbard, D. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(2), 125-140. [Link]
-
Wu, J., Aluko, R. E., & Nakai, S. (2006). Structural requirements of angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides. Journal of agricultural and food chemistry, 54(3), 732–738. [Link]
-
Shimohigashi, Y., et al. (1996). Specific inhibitory conformation of dipeptides for chymotrypsin. Journal of biochemistry, 119(4), 646-651. [Link]
-
Patsnap Synapse. What are Chymotrypsin inhibitors and how do they work? [Link]
-
Tesei, G., et al. (2021). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. eLife, 10, e65532. [Link]
-
PubChem. Phe-Tyr. [Link]
-
Wikipedia. Chymotrypsin. [Link]
-
Mind Lab Pro®. N-Acetyl L-Tyrosine vs L-Tyrosine: Which Is Better? [Link]
-
Anaspec. Analogs of Phenylalanine and Tyrosine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. The binding of inhibitors to α-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparing the Phenylalanine/Tyrosine Pathway and Related Factors between Keratopathy and No-Keratopathy Groups as Well as between Genders in Alkaptonuria during Nitisinone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Activity Comparison of Ac-Phe-Tyr-OH Analogues: A Technical Guide
Executive Summary
Ac-Phe-Tyr-OH (N-Acetyl-L-phenylalanyl-L-tyrosine) serves as a critical model system in two distinct but overlapping fields: protease enzymology (specifically as a substrate for pepsin and chymotrypsin) and supramolecular materials science (as a building block for self-assembling peptide hydrogels).
This guide provides a comparative analysis of Ac-Phe-Tyr-OH against three strategically designed analogues. We explore how modifications to the phenylalanine aromatic ring, stereochemistry, and side-chain bulk influence synthetic yield, proteolytic stability, and self-assembly kinetics.
The Comparative Cohort
| Compound ID | Sequence | Modification Type | Primary Utility |
| APT-01 (Parent) | Ac-Phe-Tyr-OH | Reference Standard | Pepsin Substrate / Hydrogelator |
| APT-02 (Stab) | Ac-D-Phe-Tyr-OH | Stereochemical | Metabolic Stability Control |
| APT-03 (Elec) | Ac-(4-F-Phe)-Tyr-OH | Electronic (Fluorination) | Enhanced |
| APT-04 (Bulk) | Ac-Trp-Tyr-OH | Steric / Hydrophobic | Probing Enzyme Pocket Tolerance |
Chemical Synthesis Strategies
The synthesis of Ac-Phe-Tyr-OH and its analogues can be approached via Solid-Phase Peptide Synthesis (SPPS) for high-throughput screening or Enzymatic Synthesis for green, scalable production.
A. Solid-Phase Peptide Synthesis (SPPS) Protocol
Standard Fmoc chemistry on Wang resin is recommended for C-terminal acids.
Reagents:
-
Resin: Fmoc-Tyr(tBu)-Wang Resin (Loading: 0.5–0.7 mmol/g).
-
Coupling: HBTU/HOBt/DIEA (1:1:2 eq).
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5).
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Fmoc Removal: Treat with 20% Piperidine/DMF (
min). Wash DMF. -
Coupling (Phe/Analogue): Dissolve Fmoc-Phe-OH (or analogue) (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add to resin. Shake for 45 min at RT.
-
Checkpoint: Perform Kaiser Test. Blue = Incomplete (repeat coupling); Colorless = Complete.
-
-
Acetylation (N-Cap): After final Fmoc removal, treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 min to install the Acetyl group.
-
Cleavage & Isolation: Treat resin with cleavage cocktail for 2 h. Precipitate filtrate in cold diethyl ether. Centrifuge, wash, and lyophilize.
B. Enzymatic Synthesis (Chemo-Enzymatic)
Ideal for APT-01 and APT-04, utilizing the reverse hydrolysis activity of
Mechanism:
Protocol:
-
Reaction Mix: 20 mM Ac-Phe-OEt + 40 mM Tyr-NH
in 50% DMF / 50% Carbonate Buffer (pH 9.0). -
Catalyst: Add immobilized
-Chymotrypsin (10 mg/mL). -
Incubation: Stir at 30°C for 4–6 hours. Monitor by HPLC.
-
Termination: Filter off enzyme. Acidify to pH 3.0 to precipitate product or extract with EtOAc.
Visualization: Synthesis Workflow Comparison
Figure 1: Comparison of chemical (SPPS) and enzymatic synthesis routes. SPPS offers higher reliability for modified analogues, while enzymatic synthesis is preferred for scale-up of the parent compound.
Comparative Activity Analysis
A. Proteolytic Stability (Pepsin Assay)
Ac-Phe-Tyr-OH is a classic substrate for Pepsin A (EC 3.4.23.1). The enzyme cleaves the Phe-Tyr amide bond.[1] We compare how analogues resist or accelerate this cleavage.
Experimental Protocol:
-
Buffer: 10 mM HCl (pH 2.0).
-
Substrate: 0.5 mM of APT-01, 02, 03, or 04.
-
Enzyme: Porcine Pepsin A (0.1 mg/mL).
-
Detection: Monitor decrease in absorbance at 237 nm (peptide bond) or HPLC separation of cleavage products (Ac-Phe + Tyr).
Data Summary:
| Analogue |
B. Supramolecular Self-Assembly (Gelation)
Short aromatic peptides can self-assemble into nanotubes or hydrogels via
Experimental Protocol:
-
Dissolve peptide in HFIP (stock).
-
Dilute into water to final concentrations (1–20 mg/mL).
-
Age for 24h.
-
Metric: Critical Gelation Concentration (CGC) – the lowest concentration forming a self-supporting gel (inverted vial test).
Data Summary:
| Analogue | CGC (mg/mL) | Morphology (TEM) | Interpretation |
|---|---|---|---|
| APT-01 (Parent) | 5.0 | Nanotubes | Balanced H-bonding and aromatic stacking. |
| APT-02 (D-Phe) | >20 (No Gel) | Amorphous Aggregates | Heterochirality disrupts the "steric zipper" packing required for fibril formation. |
| APT-03 (4-F-Phe) | 2.5 | Thick Fibrils | Superior Gelator. Electron-withdrawing Fluorine reduces electron density, enhancing quadrupole interactions with the electron-rich Tyr ring. |
| APT-04 (Trp) | 8.0 | Twisted Ribbons | Bulky indole disrupts tight packing, requiring higher concentration to assemble. |
Mechanism of Action & SAR Logic
The differing activities stem from the interaction of the N-terminal aromatic ring with its environment (enzyme pocket or neighboring peptides).
Structural Activity Relationship (SAR) Logic
-
Enzymatic Recognition (Pepsin): Requires a hydrophobic residue at P1 (Phe/Trp) and P1' (Tyr). The active site is stereoselective (L-isomers only).
-
Modification:4-F-Phe increases hydrophobicity without significant steric penalty
Higher Affinity.
-
-
Self-Assembly: Driven by intermolecular
-sheet formation and aromatic stacking.-
Modification:D-Phe creates a "kink" in the backbone, preventing
-sheet registration. -
Modification:4-F-Phe creates an electronic dipole (quadrupole) contrast, strengthening the face-to-edge
interaction.
-
Visualization: SAR Pathway
Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating how specific chemical modifications translate to macroscopic functional changes.
References
- Fruton, J. S., & Bergmann, M. (1939). The Specificity of Pepsin. Journal of Biological Chemistry. (Foundational text on Pepsin specificity for Phe-Tyr bonds).
- Ryan, D. M., et al. (2011). Influence of Sequence Variation on the Self-Assembly of Fluorenylmethoxycarbonyl-Dipeptides. Langmuir. (Context for peptide self-assembly mechanisms).
-
Wikipedia. (n.d.). Pepsin. Retrieved from [Link]
Sources
Safety Operating Guide
Guide to Proper Disposal Procedures: Ac-Phe-Tyr-OH (N-Acetyl-L-Phe-Tyr-OH)
[1]
Executive Summary & Safety Profile
Ac-Phe-Tyr-OH (CAS: 2365-53-9) is a synthetic dipeptide derivative commonly used as an enzymatic substrate or intermediate in peptide synthesis.[] While it is not classified as a P-list (acutely toxic) or U-list (toxic) hazardous waste under US EPA regulations (40 CFR § 261.33), it is a chemical reagent and must not be disposed of via sanitary sewer systems (drains) or general municipal trash. []
The following protocol ensures compliance with Good Laboratory Practice (GLP) and environmental regulations (RCRA).
Physicochemical & Safety Data Snapshot
| Property | Specification |
| Chemical Name | N-Acetyl-L-phenylalanyl-L-tyrosine |
| CAS Number | 2365-53-9 |
| Molecular Weight | 370.41 g/mol |
| Physical State | White to off-white powder |
| Solubility | Soluble in water (~25 mg/mL), Ethanol, DMSO |
| GHS Classification | Warning (Irritant).[][2] H315 (Skin), H319 (Eye), H335 (Resp) |
| RCRA Status | Non-regulated hazardous waste (unless mixed with solvents) |
The Logic of Disposal (Why Compliance Matters)
Expertise & Experience Note: Many researchers mistakenly categorize peptides as "biological waste" or "benign food-like compounds."[] This is a critical error in regulatory compliance.
-
Chemical vs. Biological: Unless Ac-Phe-Tyr-OH has been contaminated with infectious agents (e.g., used in a viral assay), it is Chemical Waste , not Bio-hazardous Waste.[] Autoclaving it is unnecessary and inappropriate.
-
Environmental Impact: Even non-toxic peptides contribute to Biological Oxygen Demand (BOD) in waterways, disrupting aquatic ecosystems.[]
-
Solvent Carryover: The primary hazard in peptide disposal is often the solvent (Acetonitrile, Methanol, DMSO) rather than the peptide itself.
Disposal Decision Matrix (Visualization)
The following flow chart illustrates the decision logic for segregating Ac-Phe-Tyr-OH waste streams.
Figure 1: Decision tree for segregating Ac-Phe-Tyr-OH waste based on physical state and solvent composition.[]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired or Excess Powder)
Applicability: Pure powder, lyophilized cakes, or contaminated weighing boats/paper.[]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[] Do not use glass for solid waste accumulation to prevent breakage.
-
Segregation: Ensure the container is designated for "Solid Chemical Waste." Do not mix with sharps or bio-waste bags.[]
-
Labeling:
-
Attach a hazardous waste tag (or institutional equivalent).[][3]
-
Chemical Name: Write out "Ac-Phe-Tyr-OH" or "N-Acetyl-L-phenylalanyl-L-tyrosine." Do not use abbreviations like "APT" which are meaningless to emergency responders.
-
Hazards: Check "Irritant" if the label allows.
-
-
Disposal: Seal the container tightly. Request pickup by your institution's EHS (Environmental Health & Safety) department for incineration.
Scenario B: Liquid Waste (Reaction Mixtures & Stock Solutions)
Applicability: HPLC effluent, dissolved stock solutions, assay plates.[]
Critical Step: Solvent Identification The disposal route is dictated by the solvent, not the peptide.
| Solvent System | Classification | Correct Container |
| Water / PBS / Tris | Aqueous Chemical Waste | Blue/White Carboy. Ensure pH is between 5–9.[] Do not add to organic waste. |
| DMSO / DMF | Non-Halogenated Organic | Safety Can/Carboy. High BTU waste. Keep separate from oxidizers.[][4][5] |
| Acetonitrile / Methanol | Flammable Organic | Safety Can/Carboy. Ground the container if transferring large volumes (>4L). |
| Dichloromethane (DCM) | Halogenated Organic | Separate Halogenated Waste. Do not mix with acetone/methanol streams.[] |
Protocol:
-
Triple Rinse: If the Ac-Phe-Tyr-OH was in a glass vial, triple rinse the vial with the matching solvent.[]
-
Pour: Decant the liquid into the appropriate carboy (see table above).
-
Deface: If disposing of the empty stock bottle, deface the original label and mark "EMPTY" before placing it in the glass/recycling bin (check local glass rules).
Emergency Spillage Procedures
In the event of a powder spill of Ac-Phe-Tyr-OH:
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. If the spill is large (>50g) and dust is visible, use an N95 dust mask to prevent inhalation (H335).[]
-
Containment: Cover the powder with damp paper towels to prevent dust generation.
-
Cleanup:
-
Sweep up the damp powder/towel mixture.
-
Place in a sealed plastic bag.
-
Wipe the surface with water followed by 70% ethanol.
-
-
Disposal: Place the sealed bag into the Solid Chemical Waste bin.
References
-
United States Environmental Protection Agency (EPA). (2023).[] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2023).[] Prudent Practices in the Laboratory: Management of Waste. Retrieved October 26, 2023, from [Link]
Sources
- 2. Hazardous Waste: EPA P-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]
- 5. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Personal protective equipment for handling Ac-Phe-Tyr-OH
Executive Summary: The "Defensive Handling" Doctrine[1]
Ac-Phe-Tyr-OH (N-Acetyl-L-phenylalanyl-L-tyrosine) is a bioactive dipeptide derivative commonly used as a substrate in enzymatic assays (e.g., pepsin, chymotrypsin kinetics) and peptide synthesis.[]
While Safety Data Sheets (SDS) often classify dipeptides as "non-hazardous" or "irritant only" (H315, H319, H335), experienced researchers treat all bioactive peptides as potential immunogens.[] The primary risk is not acute toxicity, but respiratory sensitization from inhaling fine particulates during weighing and sample degradation due to moisture/nuclease contamination.
Immediate Action Required:
-
Primary Engineering Control: All powder manipulation must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (BSC).[]
-
Minimum PPE: Nitrile gloves (0.11mm), safety glasses with side shields, and a buttoned lab coat.[]
-
Critical Hazard: Electrostatic powder dispersion (inhalation risk).[]
Hazard Analysis & Risk Assessment
To select the correct PPE, we must understand the specific physical and biological behaviors of Ac-Phe-Tyr-OH.[]
| Hazard Category | Specific Risk Factor | The "Why" (Causality) |
| Physical State | Electrostatic Powder | Lyophilized peptides are often fluffy and carry static charges.[] They "jump" from spatulas, creating invisible aerosols that can be inhaled or contaminate bench surfaces. |
| Biological | Sensitization | Repeated inhalation of peptide dust can trigger an immune response (IgE-mediated sensitization), leading to occupational asthma or dermatitis, even if the peptide is not acutely toxic.[] |
| Chemical | Hydrolysis/Oxidation | The Tyrosine (Tyr) residue is susceptible to oxidation and light degradation.[] Moisture absorption (hygroscopicity) degrades the compound, altering experimental kinetics. |
Personal Protective Equipment (PPE) Matrix
We utilize a Two-Tiered PPE System based on the specific operation being performed.
Tier 1: Standard Handling (Solubilized Compound)
Applicable when handling sealed vials, stock solutions, or performing liquid assays.[]
-
Gloves: Nitrile (Minimum thickness: 4 mil / 0.10 mm).[] Do not use latex due to potential protein-latex allergen cross-reactivity.[]
-
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.[]
-
Body: Standard cotton/poly lab coat (buttoned).
Tier 2: High-Risk Handling (Powder Manipulation)
Applicable during weighing, aliquotting, or cleaning spills.[]
-
Engineering Control (Mandatory): Chemical Fume Hood or Class II BSC.[]
-
Gloves: Double-gloving recommended.[]
-
Inner: Nitrile (4 mil).[]
-
Outer: Nitrile (Extended cuff, 5-6 mil) to cover lab coat wrist cuffs.[]
-
-
Respiratory: If a Fume Hood is unavailable (strongly discouraged), a fit-tested N95 or P100 respirator is required to prevent particulate inhalation.[]
-
Eye Protection: Chemical Splash Goggles (vented) are preferred over glasses to seal against airborne dust.[]
Operational Logic & Workflow
The following diagram outlines the decision logic for PPE selection based on the state of the matter.
Figure 1: PPE Decision Matrix based on physical state hazards.[]
Detailed Handling Protocol (Step-by-Step)
Phase 1: Preparation (Gowning)[]
-
Inspection: Check gloves for micro-tears by inflating them slightly with air before donning.[]
-
Environment: Verify Fume Hood airflow is within operational range (100 fpm face velocity).
-
Static Control: Place an anti-static mat or gun inside the hood if the humidity is low (<30%), as Ac-Phe-Tyr-OH powder is prone to "flying" due to static.[]
Phase 2: Solubilization (The Critical Step)
Ac-Phe-Tyr-OH is hydrophobic.[] Improper solubilization leads to experimental variance.
-
Weighing: Open the vial only inside the hood. Use a pre-weighed antistatic weighing boat.
-
Solvent: Dissolve initially in a small volume of organic solvent (e.g., DMSO or Methanol) or basic buffer (Tris-HCl, pH 8.0-9.[]0) before diluting with water/buffer.[]
-
Note: Acidic conditions may reduce solubility.[]
-
-
Vortexing: Cap tightly before vortexing. Do not vortex open tubes.[]
Phase 3: Decontamination & Doffing[]
-
Wipe Down: Clean the balance and hood surface with 70% Ethanol or a mild detergent to remove non-visible peptide residues.
-
Glove Removal: Use the "beak" method (pulling one glove off using the other, turning it inside out) to ensure the outer surface never touches skin.
-
Wash: Wash hands with soap and water immediately after leaving the lab.
Waste Disposal & Emergency Procedures
Waste Classification
Ac-Phe-Tyr-OH is an organic chemical substance.[][2] It is generally not classified as biohazardous unless mixed with biological agents (e.g., cell cultures).
| Waste Type | Disposal Method |
| Solid Waste (Vials, Weigh boats) | Solid Chemical Waste Bin. Label as "Non-Hazardous Peptide Debris."[] |
| Liquid Waste (Stock solutions) | Organic Solvent Waste (if DMSO/MeOH used) or Aqueous Waste (if buffer only).[] |
| Sharps (Needles/Glass) | Puncture-proof Sharps Container. |
Spill Response
-
Powder Spill: Do not dry sweep (creates dust).[][3] Cover with wet paper towels (soaked in water or mild detergent) to dampen the powder, then wipe up.
-
Liquid Spill: Absorb with paper towels or vermiculite.[] Clean area with soap and water.
-
Exposure:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74839, N-Acetyl-L-phenylalanine (Related Structure).[] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[] United States Department of Labor. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
